ER176
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R)-butan-2-yl]-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLYNMYGAYKON-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373887-29-6 | |
| Record name | ER-176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373887296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ER-176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CFA2S833A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ER-176: A Technical Guide to its Application as a TSPO PET Radioligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-176, specifically as the radiolabeled molecule ¹¹C-ER176, is a second-generation radioligand developed for positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO). TSPO is a mitochondrial protein that is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. This document provides a detailed overview of ¹¹C-ER176, including its binding characteristics to TSPO, its sensitivity to the common rs6971 genetic polymorphism, and its utility in neuroimaging studies. While not a therapeutic agent with a "mechanism of action" in the traditional sense, its mechanism of binding and properties as an imaging agent are critical for its application in research and clinical settings.
Introduction: The Role of TSPO in Neuroinflammation
Translocator protein (18-kDa), or TSPO, is an integral protein of the outer mitochondrial membrane. In the central nervous system (CNS), TSPO expression is low under normal physiological conditions. However, in response to neuronal injury or inflammation, its expression is significantly upregulated in activated microglia and, to a lesser extent, in astrocytes. This upregulation has positioned TSPO as a key biomarker for detecting and monitoring neuroinflammatory processes associated with a range of neurological and psychiatric disorders. PET imaging with TSPO-specific radioligands allows for the in vivo quantification and localization of this neuroinflammatory response.
¹¹C-ER176: A Radioligand for TSPO Imaging
¹¹C-ER176 is a quinazoline-2-carboxamide derivative and an analog of the prototypical TSPO radioligand ¹¹C-(R)-PK11195.[1] It was developed to overcome some of the limitations of earlier generation TSPO PET radioligands, such as high non-specific binding and significant sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene.[1][2] This polymorphism results in different binding affinities for many TSPO ligands, complicating the interpretation of PET imaging data across a population.
Binding to TSPO
The primary function of ¹¹C-ER176 is to bind with high affinity and specificity to TSPO. This binding allows for the visualization and quantification of TSPO density in the brain using PET. The binding potential (BPND), a measure of the ratio of specific to non-displaceable binding, is a key parameter used to assess the performance of a PET radioligand.
Impact of the rs6971 Polymorphism
The rs6971 polymorphism in the TSPO gene leads to three different genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2] Many second-generation TSPO radioligands exhibit significantly lower binding affinity in LABs, making it difficult to accurately quantify TSPO in these individuals. While in vitro studies initially suggested that ¹¹C-ER176 had low sensitivity to this polymorphism, in vivo studies in humans have shown a clear effect.[1][2] However, a key advantage of ¹¹C-ER176 is that it still provides a sufficiently high signal in LABs to allow for robust imaging, which is a significant improvement over other ligands like ¹¹C-PBR28.[1][2]
Quantitative Data
The following table summarizes key quantitative data for ¹¹C-ER176 from human PET studies.
| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
| Whole Brain BPND | 4.2 ± 1.3 | - | 1.4 ± 0.8 | [1][2] |
BPND: Nondisplaceable Binding Potential
Experimental Protocols
Human Brain PET Imaging Protocol
A standardized protocol for human brain PET imaging with ¹¹C-ER176 is described as follows:
-
Subject Screening: Participants are genotyped for the rs6971 polymorphism to classify them as HABs, MABs, or LABs.[1]
-
Radioligand Administration: A bolus injection of ¹¹C-ER176 is administered intravenously.[1]
-
PET Scan Acquisition: Dynamic PET scanning is performed for a duration of 120 minutes post-injection.[1]
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan.[3]
-
Data Analysis: Time-activity curves are generated for various brain regions. The total distribution volume (VT) is calculated using kinetic modeling with the arterial input function. The nondisplaceable binding potential (BPND) is then determined.[1][3]
TSPO Blocking Study Protocol
To confirm the specificity of ¹¹C-ER176 binding to TSPO, blocking studies are performed:
-
Baseline Scan: A baseline PET scan with ¹¹C-ER176 is conducted as described above.[1]
-
Blocking Agent Administration: A non-radioactive TSPO ligand, such as XBD173, is administered to block the TSPO binding sites.[1]
-
Second PET Scan: A second ¹¹C-ER176 PET scan is performed after the administration of the blocking agent.[1]
-
Data Analysis: The reduction in ¹¹C-ER176 binding after the administration of the blocking agent is quantified to determine the specific binding to TSPO.[1]
Visualizations
Signaling Pathway
Caption: Context of ¹¹C-ER176 binding to upregulated TSPO in neuroinflammation for PET imaging.
Experimental Workflow
Caption: Workflow for a typical ¹¹C-ER176 PET imaging study.
Conclusion
¹¹C-ER176 is a valuable tool for the in vivo study of neuroinflammation through PET imaging of TSPO. Its key advantage lies in its ability to provide a robust signal in all three TSPO genotypes, including low-affinity binders, which represents a significant advancement in the field. While it is not a therapeutic agent, a thorough understanding of its binding characteristics and the experimental protocols for its use is essential for researchers and clinicians aiming to utilize TSPO as a biomarker for neurological and psychiatric disorders. Future research may focus on developing ¹⁸F-labeled analogs of ER-176 to leverage the longer half-life of fluorine-18 for broader clinical and research applications.[3]
References
ER-176: A Technical Guide to a Next-Generation TSPO PET Radioligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, is a second-generation radioligand for the 18 kDa translocator protein (TSPO). Its development marked a significant advancement in the in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ER-176, with a focus on its application as the radiotracer [¹¹C]ER-176. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in neuroscience and drug development.
Discovery and Rationale
The development of ER-176 was driven by the need for a TSPO PET radioligand with improved imaging characteristics over first-generation tracers like [¹¹C]-(R)-PK11195 and second-generation agents such as [¹¹C]PBR28. A primary limitation of many second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in variable binding affinities among the human population (high-affinity binders [HABs], mixed-affinity binders [MABs], and low-affinity binders [LABs]). This genetic variability complicates clinical studies and the interpretation of results.
ER-176 was identified through a medicinal chemistry effort aimed at developing 4-phenylquinazoline-2-carboxamide analogs with high affinity for TSPO and, crucially, low sensitivity to the rs6971 polymorphism. The seminal work by Zanotti-Fregonara and colleagues in 2014 described the synthesis and evaluation of a series of these compounds.[1][2][3] ER-176 emerged as a lead candidate due to its potent TSPO binding and, most importantly, its minimal in vitro binding variability across the different human genotypes.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for ER-176 and its radiolabeled form, [¹¹C]ER-176, compiled from various studies.
Table 1: In Vitro Binding Affinity of ER-176 for TSPO
| Genotype | Kᵢ (nM) | Reference |
| High-Affinity Binder (HAB) | 1.4 | [3] |
| Low-Affinity Binder (LAB) | 1.6 | [3] |
| HAB/LAB Kᵢ Ratio | ~1.14 | [3] |
Table 2: Radiosynthesis of [¹¹C]ER-176
| Parameter | Value | Reference |
| Synthesis Time | ~40-50 minutes | [4][5] |
| Radiochemical Yield | 35 ± 9% (Decay-corrected) | [5] |
| Molar Activity | 1400 ± 300 GBq/μmol | [5] |
| Radiochemical Purity | >99% | [4] |
Table 3: In Vivo Pharmacokinetics and Binding of [¹¹C]ER-176 in Humans
| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
| Whole Brain VT (mL·cm-3) | 3.3 ± 0.9 | 2.9 ± 0.9 | 1.6 ± 0.5 | [3] |
| Whole Brain BPND | 4.2 ± 1.3 | N/A | 1.4 ± 0.8 | [3] |
| Parent Fraction in Plasma @ 90 min | 29.0 ± 8.3% | N/A | N/A | [6] |
| Effective Dose (μSv/MBq) | 4.1 ± 0.4 | N/A | N/A | [2] |
VT: Total Distribution Volume; BPND: Nondisplaceable Binding Potential
Experimental Protocols
Synthesis of the Precursor: N-desmethyl-ER176
The synthesis of the precursor for radiolabeling, (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide, is a critical step. While detailed, step-by-step procedures can be found in the supporting information of the primary literature, a general synthetic route is outlined below. The synthesis typically involves the coupling of a 4-(2-chlorophenyl)quinazoline-2-carbonyl derivative with (R)-(-)-2-aminobutane.
Radiosynthesis of [¹¹C]ER-176
This protocol describes the N-methylation of the precursor with [¹¹C]methyl iodide.
-
Production of [¹¹C]CO₂: Cyclotron-produced [¹¹C]CO₂ is the starting material.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase synthesis module.
-
¹¹C-Methylation Reaction: The [¹¹C]CH₃I is bubbled through a solution of the N-desmethyl-ER176 precursor (typically 0.5-1.0 mg) and a base (e.g., potassium hydroxide or tetrabutylammonium hydroxide) in a suitable solvent like dimethyl sulfoxide (DMSO).[4][7] The reaction is typically carried out at room temperature for 5 minutes.[4]
-
Purification: The reaction mixture is diluted and purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]ER-176 from the precursor and any byproducts.[4][5]
-
Formulation: The collected HPLC fraction containing [¹¹C]ER-176 is reformulated into a sterile solution for intravenous injection, typically in ethanol and saline.[4]
-
Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, chemical purity, and sterility before administration.
In Vitro TSPO Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for TSPO.[8]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO (e.g., human platelets or TSPO-transfected cell lines) from subjects with known rs6971 genotypes.[8]
-
Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl containing 1.5 mM MgCl₂, 5 mM KCl, and 1.5 mM CaCl₂ at pH 7.4.[8]
-
Incubation: In a 96-well plate, the following are added:
-
Equilibration: The plate is incubated, for instance, at 37°C for 1 hour, to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.
Human PET Imaging Protocol with [¹¹C]ER-176
This protocol provides a general framework for a human PET study.
-
Subject Selection: Healthy volunteers or patients are recruited. Genotyping for the rs6971 polymorphism is performed.
-
Radiotracer Administration: A bolus injection of [¹¹C]ER-176 (e.g., up to 740 MBq) is administered intravenously.[9]
-
PET Scan Acquisition: A dynamic PET scan is acquired over 90-120 minutes.[6]
-
Arterial Blood Sampling: To generate an arterial input function, arterial blood samples are collected frequently in the initial minutes and then at increasing intervals throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[1][2]
-
Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest.
-
Kinetic Modeling: The time-activity curves and the arterial input function are fitted to a pharmacokinetic model (typically a two-tissue compartment model) to estimate outcome measures such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND).[6]
Visualizations
Signaling Pathways
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is upregulated in activated microglia, a key cell type in neuroinflammation. While its precise functions are still under investigation, recent evidence suggests a role in modulating the inflammatory response, in part through interaction with the NLRP3 inflammasome and the NF-κB signaling pathway.
Experimental Workflows
The following diagram illustrates the typical workflow for the preclinical and clinical evaluation of [¹¹C]ER-176.
Conclusion
ER-176, and its corresponding radiotracer [¹¹C]ER-176, represents a significant tool for the in vivo investigation of neuroinflammation. Its high affinity for TSPO and, notably, its low sensitivity to the common rs6971 genetic polymorphism, address key limitations of previous radioligands. This allows for more reliable and statistically powerful studies across the general population. This technical guide provides a foundational resource for researchers and clinicians aiming to utilize this advanced imaging agent in their studies of neurological and psychiatric disorders characterized by an inflammatory component.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Translation of 11C-labeled tracer synthesis to a CGMP environment as exemplified by [11C]this compound for PET imaging of human TSPO | Springer Nature Experiments [experiments.springernature.com]
- 5. Alternative strategies for the synthesis of [11C]this compound for PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Neuroimaging Brain Inflammation in Mood Disorders (Chapter 10) - Mood Disorders [cambridge.org]
- 8. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
ER-176: A Technical Guide for Researchers and Drug Development Professionals
Abstract
ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, is a second-generation radioligand designed for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and astrocytes. A key advantage of ER-176 is its reduced sensitivity to the common single nucleotide polymorphism (rs6971) in the TSPO gene, which allows for more consistent imaging across different patient populations. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and the associated signaling pathways of ER-176.
Chemical Structure and Properties
ER-176 is a quinazoline carboxamide derivative. Its chemical structure is presented below:
Chemical Name: (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide
Molecular Formula: C22H24ClN3O
Molecular Weight: 397.90 g/mol
Physicochemical Properties
| Property | Value | Reference |
| LogP | 3.8 | [1] |
| Molar Activity | 1400 ± 300 GBq/μmol | [2] |
Binding Affinity and In Vivo Performance
ER-176 exhibits high affinity for TSPO. While a complete set of Ki values across all human TSPO genotypes (High-Affinity Binder - HAB, Mixed-Affinity Binder - MAB, and Low-Affinity Binder - LAB) is not consistently reported in publicly available literature, the binding potential (BPND) serves as a robust measure of in vivo specific binding.
| Genotype | Whole-Brain BPND (Mean ± SD) | Reference |
| High-Affinity Binder (HAB) | 4.2 ± 1.3 | [3][4] |
| Mixed-Affinity Binder (MAB) | 3.4 ± 1.4 | [3] |
| Low-Affinity Binder (LAB) | 1.4 ± 0.8 | [3][5] |
An IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been reported for [11C]ER176 as 5.94 nM.[6] For comparison, a fluorine-18 labeled analog, [18F]BIBD-239, showed an IC50 of 5.24 nM.[6]
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of the N-desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
Precursor: (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide
Radiolabeling Agent: [11C]CH3I or [11C]CH3OTf
General Procedure:
-
Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]CH3I in a two-step, one-pot synthesis.
-
Methylation Reaction: The N-desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature.
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
A detailed protocol for the synthesis can be found in publications by Mixdorf et al. (2021).[2][7]
Human PET Imaging Protocol with [11C]this compound
This protocol provides a general framework for conducting human brain PET imaging studies with [11C]this compound.
Patient Preparation:
-
Obtain informed consent from all participants.
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
Radiotracer Administration and PET Scan Acquisition:
-
A bolus injection of [11C]this compound (typically 370-740 MBq) is administered intravenously.
-
Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120 minutes.
-
Data are acquired in 3D list mode and reconstructed into a series of time frames.
Arterial Blood Sampling (for full kinetic modeling):
-
Arterial blood samples are collected frequently in the initial minutes after injection, with the sampling frequency decreasing over time.
-
Blood samples are analyzed for whole blood and plasma radioactivity.
-
Metabolite analysis is performed on plasma samples to determine the fraction of unmetabolized parent radiotracer over time.
Data Analysis:
-
PET data are corrected for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are delineated on co-registered magnetic resonance imaging (MRI) scans.
-
Time-activity curves (TACs) for each ROI are generated.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total distribution volume (VT), which is an indicator of radiotracer binding. The binding potential (BPND) can then be calculated.
Biodistribution Study Protocol
This protocol outlines a general procedure for assessing the whole-body biodistribution of [11C]this compound in preclinical models.
Animal Handling:
-
Studies are typically conducted in rodents (mice or rats).
-
Animals are anesthetized for the duration of the experiment.
Radiotracer Administration and Tissue Collection:
-
A known amount of [11C]this compound is injected intravenously (e.g., via the tail vein).
-
At predefined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), animals are euthanized.
-
Blood and various organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone) are collected.
Radioactivity Measurement and Data Analysis:
-
The collected tissues are weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.
-
Time-activity curves can be generated for each organ to visualize the uptake and clearance of the radiotracer.
Signaling Pathways
ER-176 exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane of activated glial cells. TSPO is implicated in several cellular processes, and its upregulation is a hallmark of neuroinflammation. The binding of a ligand like ER-176 can modulate these processes.
TSPO in Neuroinflammation
Neuroinflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of microglia. This activation results in a significant increase in the expression of TSPO on the mitochondrial membrane.
Downstream Signaling of TSPO Activation
Once upregulated, TSPO is thought to influence several downstream pathways. While the precise mechanisms are still under investigation, interactions with key inflammatory signaling cascades have been proposed. The binding of ER-176 to TSPO allows for the visualization of this process and may also have modulatory effects.
Conclusion
ER-176 is a valuable tool for the in vivo investigation of neuroinflammation through PET imaging. Its favorable pharmacokinetic profile and reduced sensitivity to the rs6971 polymorphism make it a superior radioligand compared to earlier generations of TSPO tracers. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers and drug development professionals in utilizing ER-176 to its full potential in the study of neurological disorders with an inflammatory component. Further research is warranted to fully elucidate the modulatory effects of ER-176 on TSPO signaling and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
- 7. Alternative strategies for the synthesis of [11C]this compound for PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
ER-176 Biological Target Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target identification for ER-176, a next-generation radioligand for the 18 kDa translocator protein (TSPO). The document details the experimental methodologies, quantitative data, and signaling pathways associated with ER-176, offering valuable insights for professionals in neuroscience and drug development.
Introduction to ER-176 and its Biological Target
ER-176 is a potent and selective radioligand developed for imaging the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation.[1][2] TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a valuable target for monitoring inflammatory processes in the brain associated with various neurological disorders. The ability of ER-176 to effectively bind to TSPO allows for in-vivo visualization and quantification of neuroinflammation using Positron Emission Tomography (PET).[2][3][4]
Quantitative Data: Binding Affinity and In-Vivo Performance
The efficacy of ER-176 as a TSPO radioligand has been demonstrated through its high specific binding and its ability to differentiate between the three human TSPO genotypes, which exhibit varying binding affinities: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2][4][5]
| Parameter | Genotype | Value | Reference |
| Binding Potential (BPND) | High-Affinity Binders (HABs) | 4.2 ± 1.3 | [5] |
| Low-Affinity Binders (LABs) | 1.4 ± 0.8 | [5] | |
| BPND Ratio (HABs/MABs) | - | 1.2 | [1] |
BPND (specific-to-non-displaceable ratio of distribution volumes) is a measure of the density of available receptors.
Experimental Protocols
The identification and characterization of ER-176's binding to TSPO involve several key experimental procedures.
Radiopharmaceutical Preparation
[11C]ER-176 is prepared as previously described in the literature.[4] An improved HPLC separation method has been developed for its clinical production, utilizing a reverse-phase semi-preparative HPLC column with an isocratic pump. The mobile phase consists of a mixture of methanol and 50 mM ammonium acetate, allowing for the collection of the [11C]ER-176 fraction around 8.5-9.0 minutes.[6]
PET Imaging Studies
Human Brain and Whole-Body PET Scans:
-
Administration: [11C]ER-176 is administered intravenously over 3 minutes.[2][5]
-
Whole-Body Scans: Performed on an Advance tomograph (GE Healthcare).[2][5]
-
Brain Scans: Performed on a High-Resolution Research Tomograph (CTI) or an Advance tomograph.[2][5] A 68Ge transmission scan is conducted for attenuation correction prior to the injection of the radioligand.[5]
-
Image Acquisition: A dynamic 3-dimensional emission acquisition is performed for 90 minutes.[2][5]
-
Data Analysis: Standardized uptake values (SUVs) from 60 to 120 minutes post-injection are calculated and compared between genotypes.[4][5]
Monkey Brain PET Scans:
-
PET imaging of the monkey brain is performed at baseline and after blockade with the TSPO ligand PK11195 to determine specific binding.[3]
Arterial Input Function Measurement
To determine the arterial input function for brain PET scans, arterial blood samples are drawn at specified intervals. The concentration of the parent radioligand is measured after separating plasma from whole blood.[5]
Kinetic Analysis
The optimal compartment model (one-tissue or two-tissue compartment model) for quantifying [11C]ER-176 uptake is determined using criteria such as the Akaike information criterion.[2] The two-tissue compartment model has been found to be suitable for all genotypes.[5]
Target Blockade and Confirmation
To confirm that [11C]ER-176 binds specifically to TSPO, blocking studies are performed. A separate scan is conducted after the administration of a non-radioactive TSPO ligand, such as XBD173.[4][5] A significant reduction in the [11C]ER-176 signal after the administration of the blocking agent confirms target engagement.
Visualization of Pathways and Workflows
TSPO Signaling in Neuroinflammation
Caption: Simplified signaling pathway of TSPO in neuroinflammation.
Experimental Workflow for ER-176 PET Imaging
Caption: Experimental workflow for a typical ER-176 PET study.
Logic of Target Engagement Confirmation
Caption: Logical diagram for confirming TSPO as the target of ER-176.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.unisa.it [iris.unisa.it]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [논문]An Improved HPLC Separation Method for TSPO Radioligand [11C]ER176 Clinical Production [scienceon.kisti.re.kr]
In Vitro Preliminary Studies of ER-176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of ER-176, a novel second-generation radioligand targeting the 18 kDa translocator protein (TSPO). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this promising imaging agent for neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro preliminary studies of ER-176, focusing on its binding affinity for the translocator protein (TSPO).
Table 1: ER-176 Binding Affinity (Ki) for Human TSPO Genotypes
| Genotype | Binding Affinity (Ki) [nM] |
| High-Affinity Binder (HAB) | 1.4 |
| Low-Affinity Binder (LAB) | 1.6 |
Data obtained from in vitro competition binding assays using human leukocytes.
Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to the characterization of ER-176. While specific protocols for ER-176 are not publicly available in extensive detail, the following represents standard and widely accepted methods for evaluating TSPO ligands.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of ER-176 for TSPO.
Materials:
-
Human leukocyte membranes (as a source of TSPO)
-
[3H]-PK11195 (a standard radioligand for TSPO)
-
ER-176 (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare human leukocyte membranes from whole blood by centrifugation and hypotonic lysis.
-
In a 96-well plate, add a fixed concentration of [3H]-PK11195 to each well.
-
Add increasing concentrations of unlabeled ER-176 to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled PK11195 to a set of control wells.
-
Add the leukocyte membrane preparation to all wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of ER-176 that inhibits 50% of the specific binding of [3H]-PK11195) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Steroidogenesis Assay
Objective: To assess the functional activity of ER-176 by measuring its effect on steroid production, a key function of TSPO.
Materials:
-
Steroidogenic cell line (e.g., MA-10 Leydig cells)
-
Cell culture medium and supplements
-
ER-176
-
Human chorionic gonadotropin (hCG) or other stimulant
-
Reagents for steroid extraction (e.g., ethyl acetate)
-
Steroid quantification kit (e.g., progesterone ELISA kit)
Protocol:
-
Culture MA-10 Leydig cells in appropriate cell culture plates until they reach a suitable confluency.
-
Replace the culture medium with fresh medium containing various concentrations of ER-176.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
Stimulate steroidogenesis by adding hCG to the medium.
-
Incubate for an additional period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant using an organic solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the steroid extract in the assay buffer provided with the ELISA kit.
-
Quantify the concentration of progesterone (or another steroid) using the ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of ER-176 on steroid production.
Mitochondrial Respiration Assay
Objective: To evaluate the impact of ER-176 on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Relevant cell line (e.g., primary microglia or a suitable cell line)
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium
-
ER-176
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with different concentrations of ER-176 for a specified duration.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator to allow for temperature and pH equilibration.
-
Load the sensor cartridge with the mitochondrial stress test reagents.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will sequentially inject the stress test reagents and measure the OCR in real-time.
-
Analyze the resulting OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the mitochondrial respiration profiles of ER-176-treated cells with control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving TSPO and a typical experimental workflow for the in vitro characterization of a TSPO ligand like ER-176.
Caption: TSPO Signaling Pathway in the Mitochondrion.
Caption: Experimental Workflow for In Vitro Characterization.
An In-depth Technical Guide to the Cellular Uptake and Localization of ER-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-176 is a next-generation, high-affinity radioligand for the 18 kDa translocator protein (TSPO), a biomarker prominently associated with neuroinflammation.[1][2] Primarily utilized in its radiolabeled form, [11C]ER176, it serves as a powerful tool in Positron Emission Tomography (PET) imaging to non-invasively assess neuroimmune activity.[2] Unlike traditional therapeutic agents, the "cellular uptake" of ER-176 is fundamentally linked to its function as an imaging agent, where its primary destination and site of action is the outer mitochondrial membrane, the location of TSPO.[2] This guide provides a comprehensive overview of the available data on the biodistribution, target localization, and associated experimental methodologies for ER-176.
Quantitative Data on ER-176 Binding and Uptake
The utility of [11C]this compound as a PET ligand is defined by its binding affinity to TSPO and its uptake in tissues, which can be influenced by a common single nucleotide polymorphism (rs6971) that results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][4] Notably, [11C]this compound has demonstrated favorable imaging characteristics across all three genotypes.[3][4]
| Parameter | Genotype | Value | Organ/Region | Reference |
| Binding Affinity (Ki) | HAB | 1.4 nM | Human Leukocytes | [5] |
| LAB | 1.6 nM | Human Leukocytes | [5] | |
| Binding Potential (BPND) | HAB | 4.2 ± 1.3 | Whole Brain | [3][4] |
| LAB | 1.4 ± 0.8 | Whole Brain | [3][4] | |
| Standardized Uptake Value (SUV) 60-120 min | HAB | Higher than LAB | Brain, Lung, Spleen | [3] |
| MAB | Intermediate | Brain, Lung, Spleen | [3] | |
| LAB | Lower than HAB | Brain, Lung, Spleen | [3] | |
| Molar Activity | N/A | 1400 ± 300 GBq/μmol | N/A | [2] |
| Specific Activity | N/A | 121 ± 64 GBq/μmol | N/A | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of [11C]this compound in research settings. The following protocols are synthesized from published studies.
Radiosynthesis of [11C]this compound
The production of [11C]this compound for human use involves a multi-step process that has been optimized for efficiency and purity. An automated synthesis is typically performed, with a total synthesis time of approximately 40 minutes.[2]
Objective: To synthesize [11C]this compound from a precursor via methylation with [11C]methyl iodide ([11C]MeI).
Key Steps:
-
[11C]MeI Production: [11C]CO2 is produced via a cyclotron and converted to [11C]MeI.
-
Radiolabeling: The precursor molecule is reacted with [11C]MeI in a suitable solvent.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC). An optimized tri-solvent HPLC protocol is utilized to separate [11C]this compound from byproducts.[2]
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for intravenous injection. A solid-phase extraction work-up is employed to efficiently remove HPLC solvents.[2]
-
Quality Control: The final product is tested for radiochemical purity, molar activity, and other quality control parameters to ensure it is suitable for human administration.[2]
In Vivo PET Imaging with [11C]this compound in Humans
Objective: To quantify the distribution and binding of [11C]this compound in the human brain and peripheral organs.
Protocol:
-
Subject Recruitment: Healthy volunteers and/or patient cohorts are recruited. Genotyping for the rs6971 polymorphism is performed.[5]
-
Radioligand Administration: Up to 20 mCi of [11C]this compound is administered as an intravenous bolus.[5]
-
PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes post-injection.[3] For whole-body biodistribution studies, a series of static scans are typically acquired.
-
Arterial Blood Sampling: To generate an arterial input function, arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of the parent radioligand in plasma.[3][6]
-
Data Analysis:
-
Time-activity curves are generated for various regions of interest.
-
Kinetic modeling is applied to the PET data and the arterial input function to estimate parameters such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND).[3]
-
For biodistribution studies, standardized uptake values (SUVs) are calculated for various organs at different time points post-injection.[3]
-
Blocking Studies to Determine Nondisplaceable Binding
Objective: To determine the proportion of the [11C]this compound signal that is due to specific binding to TSPO.
Protocol:
-
Baseline Scan: A baseline PET scan is performed as described above.
-
Blocking Agent Administration: A high-affinity, non-radiolabeled TSPO ligand (e.g., XBD173) is administered to the subject to saturate the TSPO binding sites.[3][6]
-
Second PET Scan: A second [11C]this compound PET scan is performed following the administration of the blocking agent.
-
Data Analysis: The nondisplaceable distribution volume (VND) is determined from the blocked scan data. The specific binding (BPND) can then be calculated as (VT - VND) / VND.[3]
Visualization of Pathways and Workflows
Caption: Localization of [11C]this compound to TSPO on the outer mitochondrial membrane.
Caption: Experimental workflow for a human [11C]this compound PET imaging study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
- 6. researchgate.net [researchgate.net]
ER-176: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ER-176, a high-affinity ligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation.[1][2] The information herein is intended to support research and development activities by providing essential data and methodologies for the effective use of this compound.
Core Data Summary
The following tables summarize the known quantitative data regarding the solubility and storage stability of ER-176.
Table 1: ER-176 Solubility Data
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (282.61 mM) | Requires ultrasonic assistance. Note: Hygroscopic nature of DMSO can affect solubility. | [1] |
| In vivo formulation vehicle | 2.5 mg/mL | A clear solution is obtained with a mixture of DMSO, PEG300, Tween-80, and Saline. | [1] |
Table 2: ER-176 Stock Solution Stability
| Storage Temperature | Duration | Notes | Source |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. | |
| -20°C | 1 month | Suitable for short-term storage of stock solutions. |
Experimental Protocols
Detailed methodologies for the preparation and use of ER-176 in experimental settings are crucial for reproducibility and accurate results. The following are key protocols cited in the literature.
Protocol 1: Preparation of ER-176 Stock Solution
Objective: To prepare a concentrated stock solution of ER-176 for further dilution.
Materials:
-
ER-176 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of ER-176 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Use an ultrasonic bath to facilitate the dissolution of the ER-176 powder completely.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of In Vivo Formulation (2.5 mg/mL)
Objective: To prepare a clear, injectable solution of ER-176 for in vivo studies.[1]
Materials:
-
ER-176 DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25.0 mg/mL ER-176 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to the mixture to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and homogenous.
Note: The source suggests caution when using this protocol for continuous dosing periods exceeding half a month.[1]
Protocol 3: Radiosynthesis of [11C]ER-176
Objective: To synthesize the radiolabeled form of ER-176 for use in Positron Emission Tomography (PET) imaging.
Materials:
-
Des-methyl ER-176 precursor
-
[11C]Iodomethane ([11C]MeI)
-
Potassium hydroxide (KOH)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Automated gas-phase chemistry system
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Solid Phase Extraction (SPE) cartridges
Procedure Overview:
-
[11C]Methane is produced via proton irradiation of a nitrogen gas target with a small percentage of hydrogen.
-
The [11C]Methane is converted to [11C]Iodomethane using an automated gas-phase chemistry system.
-
The [11C]Iodomethane is passed through a mixture containing the des-methyl ER-176 precursor and potassium hydroxide in DMSO.
-
The crude [11C]ER-176 is then purified using an optimized tri-solvent HPLC protocol.
-
A solid-phase extraction work-up is employed to efficiently remove the HPLC solvent while maintaining chemical and radiochemical purity.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental and biological context of ER-176, the following diagrams are provided.
References
- 1. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO: an emerging role in appetite for a therapeutically promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ER-176 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ER-176, a high-affinity second-generation ligand for the 18 kDa translocator protein (TSPO), for use in in vivo research. The protocols detailed below are intended to serve as a guide for preclinical and clinical imaging studies aimed at investigating neuroinflammation and other pathologies associated with TSPO upregulation.
Application Notes
ER-176 is a potent and specific ligand for the translocator protein (TSPO), a biomarker that is upregulated in activated microglia and astrocytes, making it a valuable tool for imaging neuroinflammation in the central nervous system.[1][2][3] Its favorable pharmacokinetic properties and lower sensitivity to the human rs6971 polymorphism, compared to earlier generation TSPO radioligands, allow for more robust and reliable imaging across different patient populations.[4][5][6]
The primary application of ER-176 is as a radioligand for Positron Emission Tomography (PET) imaging, typically labeled with Carbon-11 ([11C]ER-176).[7][8] This enables the non-invasive quantification and visualization of TSPO expression in vivo, providing insights into the progression of neuroinflammatory and neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for ER-176 from preclinical and clinical studies.
| Parameter | Species | Value | Reference |
| Mass Dose (PET Imaging) | Rhesus Monkey | 0.111 µg/kg (average) | [3] |
| Toxicity Study Dose (NOAEL) | Rat | 22.0 µg/kg | [3] |
| Human Microdose Limit | Human | < 100 µg | [3] |
| Injected Radioactivity | Human | Up to 20 mCi (740 MBq) | [3] |
| Binding Affinity (Ki) | Human Leukocytes | 1.4 nM (High-Affinity Binders) | [3] |
| 1.6 nM (Low-Affinity Binders) | [3] | ||
| Molar Activity | - | 1400 ± 300 GBq/µmol | [8] |
| Effective Dose | Human | 4.1 ± 0.4 µSv/MBq | [5] |
Table 1: In Vivo Dosage and Radiochemical Data for ER-176
| Parameter | Value | Reference |
| Formulation for PET Imaging | Sterile ethanol-saline solution | [7] |
| Formulation for Non-Radioactive Compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [9] |
| Resulting Concentration | 2.5 mg/mL | [9] |
Table 2: Formulation of ER-176 for In Vivo Administration
Signaling Pathway
ER-176 binds to the translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane.[1][10] While the precise signaling cascade is an area of active research, TSPO is known to be involved in several downstream cellular processes, including the modulation of inflammatory responses and cellular bioenergetics.[2][11]
Caption: ER-176 binds to TSPO, modulating mitochondrial function and inflammatory pathways.
Experimental Protocols
Protocol 1: [11C]ER-176 PET Imaging in Rodents
This protocol outlines the general procedure for conducting PET imaging studies with [11C]ER-176 in rodents to assess neuroinflammation.
1. Animal Preparation:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of imaging, anesthetize the animal using isoflurane (1-2% in oxygen).
-
Maintain body temperature using a heating pad.
-
Place a tail-vein catheter for radiotracer injection.
2. Radiotracer Formulation and Administration:
-
[11C]ER-176 is typically formulated in a sterile ethanol-saline solution for intravenous injection.[7]
-
The final formulation should be sterile and pyrogen-free.
-
Draw the desired dose of [11C]ER-176 into a shielded syringe. The injected radioactivity will depend on the scanner sensitivity and experimental design, but is typically in the range of 100-250 µCi (3.7-9.25 MBq) for a mouse.
-
Administer the radiotracer as a bolus injection via the tail vein catheter.
3. PET Data Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Start the PET scan immediately after radiotracer injection.
-
Acquire dynamic scan data for a duration of 60-90 minutes.
4. (Optional) Blocking Study:
-
To determine the specific binding of [11C]ER-176, a blocking study can be performed.
-
Administer a non-radioactive TSPO ligand (e.g., PK11195 at 5 mg/kg) 15-30 minutes prior to the injection of [11C]ER-176.[3]
-
The reduction in radiotracer uptake in the brain in the blocked scan compared to the baseline scan represents the specific binding to TSPO.
5. Data Analysis:
-
Reconstruct the dynamic PET data.
-
Draw regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUVs) or use kinetic modeling to determine the binding potential (BPND).
Caption: Workflow for in vivo PET imaging with [11C]ER-176 in rodents.
Protocol 2: Formulation of Non-Radioactive ER-176 for In Vivo Studies
This protocol describes the preparation of a vehicle for the administration of non-radioactive ER-176 for pharmacological or biodistribution studies.
Materials:
-
ER-176 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure: This protocol yields a clear solution of 2.5 mg/mL.[9]
-
Prepare a stock solution of ER-176 in DMSO at a concentration of 25.0 mg/mL.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of ER-176 will be 2.5 mg/mL.
Note: For long-term dosing studies (exceeding two weeks), the suitability of this formulation should be carefully evaluated.[9] The proportion of DMSO should be kept low, especially for animals that may be weak.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Translation of 11C-labeled tracer synthesis to a CGMP environment as exemplified by [11C]this compound for PET imaging of human TSPO | Springer Nature Experiments [experiments.springernature.com]
- 8. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]
- 11. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
Application Notes and Protocols for ER-176 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-176 is a potent and specific ligand for the 18-kDa translocator protein (TSPO), a biomarker predominantly located on the outer mitochondrial membrane of activated microglia and macrophages. Upregulation of TSPO is associated with neuroinflammatory processes, making it a key target for in vivo imaging in neurodegenerative diseases and other central nervous system disorders. The radiolabeled form, [11C]ER-176, has emerged as a superior second-generation positron emission tomography (PET) radioligand for quantifying TSPO expression. A significant advantage of [11C]ER-176 is its ability to provide a robust signal in all human TSPO polymorphic genotypes (high-, mixed-, and low-affinity binders), which overcomes a major limitation of earlier TSPO radiotracers.
These application notes provide a comprehensive overview of the administration of ER-176 in its radiolabeled form, [11C]ER-176, for in vivo PET imaging in animal models, based on currently available scientific literature. The primary application detailed is for diagnostic and research purposes to quantify neuroinflammation. At present, published studies on the therapeutic administration of non-radiolabeled ER-176 in animal models are not widely available.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of [11C]ER-176 in animal models for PET imaging studies.
Table 1: [11C]ER-176 Radioligand Properties and Administration in Rhesus Monkeys
| Parameter | Value | Animal Model | Source |
| Radiochemical Purity | 97.1% ± 4.4% | Rhesus Monkey | [1] |
| Molar Activity | 106 ± 65 GBq/µmol | Rhesus Monkey | [1] |
| Injected Activity | 249 ± 78 MBq | Rhesus Monkey | [1] |
| Administration Route | Intravenous (IV) | Rhesus Monkey | [1] |
| Pre-blocking Agent | Racemic PK11195 (5 mg/kg, IV) | Rhesus Monkey | [1] |
Table 2: In Vivo Binding and Pharmacokinetic Parameters of [11C]ER-176
| Parameter | Description | Value | Genotype | Source |
| Specific Binding | Percentage of total binding that is displaceable | >80% | Not specified | [2][3] |
| BPND (Whole Brain) | Binding potential (specific to non-displaceable uptake ratio) | 1.4 ± 0.8 | Low-Affinity Binders (LABs) | [2] |
| VT Stabilization Time | Time for total distribution volume to stabilize within 10% of the final value | 60-90 min | All genotypes | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of [11C]ER-176 for PET Imaging in Rhesus Monkeys
This protocol is based on studies evaluating [11C]ER-176 and its analogs in non-human primates.
1. Animal Model:
-
Healthy male rhesus monkeys (Macaca mulatta), weighing approximately 12.4 ± 1.3 kg.[1]
-
All procedures should be approved by the institutional animal care and use committee.
2. Materials:
-
[11C]ER-176 (synthesized as described by Zanotti-Fregonara et al., 2014).[3]
-
Sterile saline for injection.
-
Anesthetic: 1-2% isoflurane in 98% O2.[1]
-
Intravenous catheters.
-
PET scanner (e.g., microPET Focus 220).[1]
3. Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the monkey with 1-2% isoflurane.[1]
-
Place intravenous catheters for radioligand injection and arterial blood sampling.
-
Position and secure the animal's head on the scanner bed.
-
Maintain body temperature using warming blankets and monitor vital signs (temperature, oxygen saturation, blood pressure, end-tidal CO2) throughout the scan.[1]
-
-
Radioligand Administration:
-
Administer a single intravenous bolus of [11C]ER-176 (e.g., 249 ± 78 MBq).[1]
-
Immediately follow with a saline flush.
-
-
PET Data Acquisition:
-
Arterial Blood Sampling:
-
Data Analysis:
-
Reconstruct PET images using appropriate algorithms with attenuation and scatter correction.[1]
-
Analyze the data using kinetic modeling to determine parameters such as total distribution volume (VT).
-
Protocol 2: Formulation of ER-176 for In Vivo Experiments
For non-radiolabeled ER-176 administration in exploratory studies, proper solubilization is crucial. The following are suggested formulations.
1. Materials:
-
ER-176 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
2. Formulation Protocol:
-
Prepare a stock solution of ER-176 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
It is recommended to prepare the working solution fresh on the day of use.
Signaling Pathways and Experimental Workflows
TSPO in the Context of Neuroinflammation
ER-176 targets TSPO, which is upregulated in activated microglia during neuroinflammation. The binding of ER-176 allows for the visualization and quantification of this inflammatory state.
Caption: Role of TSPO in neuroinflammation and its detection by [11C]ER-176 PET.
Experimental Workflow for [11C]ER-176 PET Imaging
The following diagram outlines the typical workflow for an in vivo PET imaging study using [11C]ER-176 in an animal model.
Caption: Workflow for [11C]ER-176 PET imaging in animal models.
References
Application Notes: ER-176 in Neuroinflammation Imaging
Topic: ER-176 as a PET Radioligand Audience: Researchers, scientists, and drug development professionals in neuroimaging and neuroinflammation.
Note to the Reader: The following information summarizes the currently available scientific literature on ER-176. All search results indicate that ER-176 is a radioligand used for Positron Emission Tomography (PET) imaging and is not associated with high-throughput screening (HTS) assays. Therefore, the application notes and protocols provided below are in the context of its established use in neuroimaging.
Introduction
ER-176 is a second-generation radioligand designed for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] The radiolabeled form, ¹¹C-ER176, is utilized in Positron Emission Tomography (PET) scans to visualize and quantify neuroinflammatory processes in the brain.[2][4][5] Upregulation of TSPO is associated with the activation of microglia and astrocytes, which are cellular hallmarks of inflammatory responses in the central nervous system. Consequently, ¹¹C-ER176 serves as a valuable tool for studying neurological disorders with an inflammatory component.
A significant advantage of ¹¹C-ER176 over other TSPO radioligands is its ability to effectively image all three genetic variants of TSPO (high-affinity, mixed-affinity, and low-affinity binders) determined by the rs6971 polymorphism.[2] This characteristic reduces the need for genetic pre-screening of study participants and allows for more inclusive and robust data collection in clinical research.[3]
Mechanism of Action and Signaling Pathway
¹¹C-ER176 is a quinazoline carboxamide derivative that binds with high affinity to the TSPO, which is located on the outer mitochondrial membrane of glial cells. In a state of neuroinflammation, the expression of TSPO on activated microglia and astrocytes is significantly increased. Following intravenous administration, ¹¹C-ER176 crosses the blood-brain barrier and binds to these upregulated TSPO sites. The radioactive isotope, Carbon-11, emits positrons, which are detected by the PET scanner, generating a quantitative map of neuroinflammation in the brain.
Caption: ER-176 signaling pathway in PET imaging of neuroinflammation.
Experimental Data
The performance of ¹¹C-ER176 and its analogs has been evaluated in non-human primates. The following table summarizes key in vivo performance metrics for ¹¹C-ER176 and some of its fluorine-containing analogs, which were considered for development as ¹⁸F-labeled radioligands.[4][5]
| Radioligand | Nondisplaceable Binding Potential (BPND) | Time to 90% of Terminal VT (min) |
| ¹¹C-o-fluoro-ER176 | 12.1 | < 70 |
| ¹¹C-m-trifluoromethyl-ER176 | 11.7 | < 70 |
| ¹¹C-m-fluoro-ER176 | 8.1 | < 70 |
| Reference: ¹¹C-ER176 | Adequately high for all genotypes[2] | 60-90[5] |
VT = Total Distribution Volume
Protocols
Radiosynthesis of ¹¹C-ER176
An optimized protocol for the synthesis of ¹¹C-ER176 involves the ¹¹C-methylation of the N-desmethyl precursor. This is followed by purification using high-performance liquid chromatography (HPLC) and formulation using solid-phase extraction (SPE). This method provides ¹¹C-ER176 with sufficient yields and molar activities for human PET studies within approximately 40 minutes.[3]
General Protocol for in vivo PET Imaging with ¹¹C-ER176
The following is a generalized workflow for a clinical research PET scan using ¹¹C-ER176.
Caption: Experimental workflow for a ¹¹C-ER176 PET imaging study.
1. Subject Preparation:
-
Obtain informed consent from the participant.
-
The subject should be positioned comfortably in the PET scanner to minimize motion artifacts.
2. ¹¹C-ER176 Administration:
-
A sterile solution of ¹¹C-ER176 is administered as an intravenous bolus injection.
3. PET Scan Acquisition:
-
Dynamic PET imaging is performed for up to 120 minutes immediately following the injection.
4. Arterial Blood Sampling (for full quantification):
-
To accurately quantify TSPO density, radiometabolite-corrected arterial blood samples are collected throughout the scan to serve as an input function for kinetic modeling.[4]
5. Image Reconstruction and Analysis:
-
The acquired PET data is reconstructed into a series of images over time.
-
Kinetic modeling is applied to the dynamic PET data and the arterial input function to calculate parameters such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND). These parameters reflect the density of TSPO in various brain regions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Alternative Strategies for the Synthesis of [11C]ER176 for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of ER-176 and Minocycline in a Preclinical Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a key pathological feature of numerous neurodegenerative and psychiatric disorders. The 18 kDa translocator protein (TSPO) is a promising biomarker for imaging neuroinflammation, as its expression is upregulated in activated microglia and astrocytes. ER-176 is a third-generation TSPO positron emission tomography (PET) radioligand designed for in vivo imaging of neuroinflammation. A key advantage of ER-176 is its reduced sensitivity to the common rs6971 single nucleotide polymorphism in the TSPO gene, allowing for reliable quantification of TSPO in a broader patient population without the need for genetic pre-screening.
Minocycline, a semi-synthetic tetracycline antibiotic, has demonstrated potent anti-inflammatory and neuroprotective properties independent of its antimicrobial activity. It is known to inhibit microglial activation and the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for a preclinical study evaluating the therapeutic efficacy of minocycline in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, using ER-176 PET imaging to quantify changes in TSPO expression.
I. Quantitative Data Summary
The following tables represent hypothetical data from a study investigating the effects of minocycline on LPS-induced neuroinflammation, as measured by ER-176 PET imaging and post-mortem tissue analysis.
Table 1: In Vivo Quantification of TSPO Expression using [11C]ER-176 PET
| Treatment Group | Brain Region | Standardized Uptake Value (SUV) | Binding Potential (BPND) |
| Vehicle Control | Striatum | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Hippocampus | 1.4 ± 0.3 | 0.7 ± 0.1 | |
| LPS Only | Striatum | 3.8 ± 0.5 | 2.5 ± 0.4 |
| Hippocampus | 3.5 ± 0.4 | 2.3 ± 0.3 | |
| LPS + Minocycline | Striatum | 2.1 ± 0.4# | 1.2 ± 0.2# |
| Hippocampus | 1.9 ± 0.3# | 1.1 ± 0.2# |
*Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to LPS Only.
Table 2: Post-Mortem Analysis of Inflammatory Markers
| Treatment Group | Brain Region | Iba1 Positive Cells (cells/mm²) | TNF-α Levels (pg/mg protein) | IL-6 Levels (pg/mg protein) |
| Vehicle Control | Striatum | 15 ± 3 | 12 ± 2 | 18 ± 4 |
| Hippocampus | 12 ± 2 | 10 ± 3 | 15 ± 3 | |
| LPS Only | Striatum | 75 ± 10 | 55 ± 8 | 80 ± 12 |
| Hippocampus | 68 ± 9 | 48 ± 7 | 72 ± 10 | |
| LPS + Minocycline | Striatum | 30 ± 6# | 25 ± 5# | 35 ± 7# |
| Hippocampus | 25 ± 5# | 20 ± 4# | 30 ± 6# |
*Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to LPS Only.
II. Experimental Protocols
A. Animal Model of LPS-Induced Neuroinflammation
This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
On the day of induction, weigh each mouse to determine the correct dosage.
-
Prepare a fresh solution of LPS in sterile saline at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 5 mg/kg.
-
For the vehicle control group, administer an equivalent volume of sterile saline.
-
Monitor the animals for signs of sickness (e.g., lethargy, piloerection). Peak neuroinflammation is typically observed 24-72 hours post-injection.
B. Minocycline Administration Protocol
This protocol outlines the administration of minocycline for the treatment of neuroinflammation.
Materials:
-
Minocycline hydrochloride
-
Sterile 0.9% saline
-
Oral gavage needles
Procedure:
-
Prepare a fresh solution of minocycline in sterile saline at a concentration of 10 mg/mL.
-
Begin minocycline treatment 2 hours after the LPS injection.
-
Administer minocycline via oral gavage at a dose of 50 mg/kg.
-
Continue minocycline administration once daily for 3 consecutive days.
-
The control groups (Vehicle and LPS only) should receive an equivalent volume of saline via oral gavage on the same schedule.
C. In Vivo [11C]ER-176 PET Imaging Protocol
This protocol details the procedure for performing PET imaging with the TSPO radioligand [11C]ER-176.
Materials:
-
[11C]ER-176 radioligand
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
-
Heating pad to maintain body temperature
Procedure:
-
On day 3 post-LPS injection, fast the mice for 4-6 hours before PET imaging.
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a catheter in the tail vein for radioligand injection.
-
Position the animal on the scanner bed and ensure it is kept warm using a heating pad.
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]ER-176 (typically 3.7-7.4 MBq) via the tail vein catheter.
-
Start a dynamic emission scan immediately after injection for 60-90 minutes.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a T2-weighted MRI or a CT scan for anatomical reference.
-
Analyze the PET data to calculate the Standardized Uptake Value (SUV) and Binding Potential (BPND) in regions of interest (e.g., striatum, hippocampus).
D. Post-Mortem Tissue Analysis
This protocol describes the collection and analysis of brain tissue for inflammatory markers.
Materials:
-
Anesthesia (e.g., sodium pentobarbital)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-Iba1, anti-TNF-α, anti-IL-6)
-
Secondary antibodies (fluorescently labeled)
-
ELISA kits for TNF-α and IL-6
-
Microscope
Procedure:
-
Immediately following the final PET scan, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 15% sucrose and then 30% sucrose until it sinks.
-
Freeze the brain and cut into coronal sections (e.g., 30 µm) using a cryostat.
-
For immunohistochemistry, incubate the sections with primary antibodies against Iba1, followed by fluorescently labeled secondary antibodies.
-
Image the stained sections using a fluorescence microscope and quantify the number of Iba1-positive cells.
-
For cytokine analysis, homogenize fresh brain tissue from a separate cohort of animals and use commercial ELISA kits to measure the levels of TNF-α and IL-6.
III. Visualizations
Signaling Pathway of Neuroinflammation and Minocycline's Mechanism of Action
Caption: Signaling pathway of LPS-induced neuroinflammation and the inhibitory effects of minocycline.
Experimental Workflow for Co-administration Study
Caption: Experimental workflow for evaluating minocycline's efficacy using ER-176 PET imaging.
Unraveling the Expression of Translocator Protein (TSPO): A Comprehensive Guide
For Immediate Release
[City, State] – [Date] – In response to the growing interest in the role of the translocator protein (TSPO) in various physiological and pathological processes, this document provides a detailed application note and protocol for the analysis of TSPO gene expression. This guide is intended for researchers, scientists, and drug development professionals investigating the function and regulation of this key mitochondrial protein.
The translocator protein (TSPO), an 18-kDa protein primarily located in the outer mitochondrial membrane, is implicated in a wide range of cellular functions, including steroidogenesis, inflammation, and apoptosis. Its expression levels are often altered in disease states, making it a valuable biomarker and potential therapeutic target. The radioligand ¹¹C-ER176 is a tool used in positron emission tomography (PET) to image TSPO in the human brain, highlighting the protein's significance in neuroscience research.[1] This guide will provide a comprehensive protocol for analyzing TSPO gene expression, a critical step in understanding its biological significance.
Summary of Quantitative Analysis of TSPO Expression
The following table summarizes hypothetical quantitative data for TSPO mRNA and protein expression in different cell types or conditions. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
| Sample ID | Cell Type/Condition | TSPO mRNA Relative Quantification (Fold Change) | TSPO Protein Level (Relative to Control) |
| CTRL-1 | Control Astrocytes | 1.0 | 1.0 |
| CTRL-2 | Control Astrocytes | 1.1 | 0.95 |
| CTRL-3 | Control Astrocytes | 0.9 | 1.05 |
| LPS-1 | Astrocytes + LPS (24h) | 4.5 | 3.8 |
| LPS-2 | Astrocytes + LPS (24h) | 5.2 | 4.1 |
| LPS-3 | Astrocytes + LPS (24h) | 4.8 | 3.9 |
| DRUGX-1 | Astrocytes + LPS + Drug X | 2.1 | 1.9 |
| DRUGX-2 | Astrocytes + LPS + Drug X | 2.5 | 2.2 |
| DRUGX-3 | Astrocytes + LPS + Drug X | 2.3 | 2.0 |
Experimental Protocols
I. Quantification of TSPO mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring the relative abundance of TSPO mRNA in biological samples.
A. Materials
-
RNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix)
-
Forward and reverse primers for TSPO and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Real-time PCR instrument
B. Methods
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for TSPO or the reference gene, cDNA template, and nuclease-free water.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of TSPO mRNA using the ΔΔCt method, normalizing to the reference gene expression.
II. Analysis of TSPO Protein Expression by Western Blotting
This protocol describes the detection and quantification of TSPO protein levels.
A. Materials
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TSPO
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
B. Methods
-
Protein Extraction: Lyse cells or tissues in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against TSPO, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the TSPO protein levels to the loading control.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of TSPO's biological context and the experimental procedures, the following diagrams have been generated.
Caption: A simplified diagram of the TSPO signaling pathway in steroidogenesis.
Caption: Experimental workflow for TSPO gene expression analysis.
References
Application Notes and Protocols for Protein Interaction Mapping
Topic: ER-176 Protein Interaction Mapping Techniques
Initial Clarification: The Identity of ER-176
It is important to clarify that ER-176 is not a protein. It is a next-generation PET (Positron Emission Tomography) radioligand used for imaging the 18 kDa translocator protein (TSPO), which serves as a biomarker for neuroinflammation.[1][2][3][4] As ER-176 is a small molecule designed to bind to TSPO, it does not have protein-protein interactions in the way that a protein does.
Given the context of "ER" in the query, it is plausible that the intended subject of interest is an endoplasmic reticulum (ER) associated protein. A possible candidate is the N-myc downstream-regulated gene 1 (NDRG1) protein, also known by aliases such as DRG-1, Cap43, and RTP.[5] NDRG1 is a cytoplasmic protein involved in a wide range of cellular processes including stress responses, cell growth, differentiation, and DNA repair.[5] Notably, NDRG1 expression has been shown to be regulated by ER stress, and it interacts with major ER chaperones such as BiP, calreticulin, and calnexin.[6] Therefore, this document will provide detailed application notes and protocols for mapping the protein interactions of a protein like NDRG1, with a focus on techniques applicable to proteins that may associate with the endoplasmic reticulum.
Introduction to Protein-Protein Interaction Mapping
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Mapping these interactions is crucial for understanding protein function, elucidating signaling pathways, and identifying potential drug targets. A variety of techniques have been developed to identify and characterize PPIs, each with its own set of advantages and limitations. This document will focus on three widely used methods: Co-Immunoprecipitation (Co-IP), Membrane Yeast Two-Hybrid (MYTH), and Proximity-Dependent Biotinylation (e.g., BioID and TurboID).
I. Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions in vivo or in vitro. The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[7][8][9] The entire complex is then analyzed, typically by Western blotting or mass spectrometry, to identify the interacting partners.
Application Notes
Co-IP is particularly useful for confirming suspected PPIs and for isolating stable protein complexes under near-physiological conditions. The success of a Co-IP experiment is highly dependent on the specificity and affinity of the antibody used, as well as the optimization of lysis and wash buffers to preserve the interaction while minimizing non-specific binding.
Table 1: Comparison of Co-Immunoprecipitation Parameters
| Parameter | Description | Considerations |
| Interaction Type | Primarily identifies stable interactions within protein complexes. | May fail to capture transient or weak interactions that dissociate during the procedure.[10] |
| Throughput | Low to medium. | Typically used to test a few interactions at a time, though can be scaled up. |
| False Positives | Can be high due to non-specific binding to the antibody or beads. | Requires stringent wash conditions and proper controls (e.g., isotype control antibody).[11] |
| False Negatives | Can occur if the antibody binding site overlaps with the protein interaction interface or if the interaction is not stable enough. | Using antibodies targeting different epitopes or employing cross-linking agents can help. |
| Cellular Context | Interactions are studied in the context of the cell lysate, which can be prepared from various cell types or tissues. | The spatial information of the interaction within the cell is lost upon lysis. |
Experimental Protocol: Co-Immunoprecipitation
This protocol outlines the general steps for performing a Co-IP experiment to identify interaction partners of a bait protein (e.g., NDRG1).
A. Solutions and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors. The choice of detergent is critical and may need optimization to maintain the specific PPI.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1-0.5% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer (for Western blot analysis).
-
Antibodies: High-affinity, IP-grade antibody specific to the bait protein (e.g., anti-NDRG1) and an isotype control antibody.
-
Beads: Protein A/G-coupled agarose or magnetic beads.
B. Cell Lysis
-
Culture and treat cells as required for the experiment.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell monolayer and incubate on ice for 30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube. This is the protein extract.
C. Immunoprecipitation
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C with rotation. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-NDRG1) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control antibody to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
D. Washing and Elution
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads.
-
For Western Blotting: Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes.
-
For Mass Spectrometry: Elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
E. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using an antibody against the suspected interacting protein ("prey").
-
Alternatively, the entire eluate can be analyzed by mass spectrometry to identify a broader range of interacting partners.
Visualization of Co-IP Workflow
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
II. Membrane Yeast Two-Hybrid (MYTH)
The conventional yeast two-hybrid (Y2H) system is a powerful genetic method for detecting binary protein-protein interactions. However, it is not suitable for studying interactions involving integral membrane proteins because these proteins cannot be targeted to the nucleus. The Membrane Yeast Two-Hybrid (MYTH) system, based on the split-ubiquitin principle, overcomes this limitation.[12][13][14][15]
In the MYTH system, the protein of interest ("bait") is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16). The potential interactor ("prey") is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey proteins interact, the two halves of ubiquitin reconstitute, leading to the cleavage and release of the transcription factor by ubiquitin-specific proteases (UBPs). The transcription factor then translocates to the nucleus and activates reporter genes.[12][13]
Application Notes
MYTH is ideal for identifying binary interactions involving membrane proteins, including those in the ER, in their native membrane environment. This technique is particularly valuable for large-scale screening of cDNA libraries to discover novel interacting partners.
Table 2: Comparison of MYTH Parameters
| Parameter | Description | Considerations |
| Interaction Type | Detects binary (direct) interactions. | Does not identify members of a larger complex that do not directly bind the bait. |
| Throughput | High. | Well-suited for library screening to identify many potential interactors. |
| False Positives | Can occur due to self-activation of the bait protein. | Requires careful testing of the bait for auto-activation before screening. |
| False Negatives | Can result from incorrect protein folding or topology, or steric hindrance from the tags. | Fusing tags to different termini (N- or C-) can help mitigate this. |
| Cellular Context | Interactions are studied in the context of the yeast cell membrane. | Interactions may not be representative of those in mammalian cells due to differences in post-translational modifications. |
Experimental Protocol: Membrane Yeast Two-Hybrid
This protocol provides a general outline for a MYTH screen.
A. Plasmid Construction
-
Clone the bait protein (e.g., an ER-associated interactor of NDRG1) into a MYTH bait vector (e.g., pBT3-SUC). This will create a fusion protein with Cub and LexA-VP16. The fusion must be at a terminus located in the cytoplasm.
-
Construct a prey library by cloning cDNAs into a MYTH prey vector (e.g., pPR3-N), which fuses them to the NubG domain.
B. Bait Characterization
-
Transform the bait plasmid into a suitable yeast reporter strain (e.g., NMY51).
-
Test for proper membrane localization of the bait fusion protein, for example, by co-localization with a known membrane marker.
-
Perform a bait auto-activation test by co-transforming with a control prey plasmid. The bait should not activate the reporter genes on its own.
C. Library Screening
-
Transform the prey cDNA library into the yeast strain already containing the bait plasmid.
-
Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both bait and prey plasmids.
-
Replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine and adenine) to screen for interactions.
-
Colonies that grow on the highly selective medium are considered positive "hits."
D. Hit Validation and Identification
-
Rescue the prey plasmids from the positive yeast colonies.
-
Transform the rescued prey plasmids back into the bait-containing yeast strain to confirm the interaction.
-
Sequence the validated prey plasmids to identify the interacting proteins.
-
The interaction can be further validated by performing a one-on-one MYTH assay or using an orthogonal method like Co-IP.
Visualization of MYTH Workflow
Caption: Principle of the Membrane Yeast Two-Hybrid (MYTH) system.
III. Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation identification (BioID) is a technique used to identify proteins that are in close proximity to a protein of interest in vivo.[16][17] The method relies on fusing the bait protein to a promiscuous biotin ligase, BirA*, which releases highly reactive biotinoyl-5'-AMP. This intermediate then covalently attaches biotin to the primary amines (lysine residues) of any proteins within a short radius (~10-15 nm).[16][18] The biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry. Newer versions, like TurboID and miniTurbo, offer much faster labeling kinetics (minutes vs. hours).[19][20]
Application Notes
BioID is exceptionally well-suited for identifying weak and transient interactions, as well as proteins that are part of a larger complex but may not directly bind the bait.[10] It provides a "snapshot" of the protein's microenvironment within the living cell. The choice between BioID and the faster TurboID depends on the specific biological question; the long labeling time of BioID may be better for capturing interactions over a longer cellular process, while TurboID is ideal for capturing rapid dynamic changes.[20]
Table 3: Comparison of Proximity Labeling Parameters
| Parameter | Description | Considerations |
| Interaction Type | Identifies both stable and transient interactors, as well as proximal proteins. | Does not distinguish between direct binders and nearby "bystanders." |
| Throughput | Medium to high. | A single experiment can identify hundreds of potential interactors via mass spectrometry. |
| False Positives | Can occur if the bait protein is overexpressed, leading to mislocalization and non-specific labeling. | Careful expression control and comparison with negative controls (e.g., GFP-BirA*) are crucial. |
| False Negatives | May occur if a proximal protein lacks accessible lysine residues. | |
| Cellular Context | Provides a snapshot of the protein's interactome in its native cellular environment with spatial information preserved until lysis. | The labeling radius is an approximation and can be influenced by enzyme orientation and substrate accessibility. |
Experimental Protocol: BioID/TurboID
This protocol describes a general workflow for a BioID or TurboID experiment.
A. Plasmid Construction and Cell Line Generation
-
Clone the bait protein (e.g., NDRG1) into a vector that will fuse it to BirA* or TurboID. Include a tag (e.g., HA or FLAG) for expression verification.
-
Transfect the construct into the desired cell line.
-
Establish a stable cell line with low, near-endogenous expression levels of the fusion protein to avoid artifacts. Inducible expression systems (e.g., doxycycline-inducible) are highly recommended.
B. Biotin Labeling
-
Culture the stable cell line. If using an inducible system, add the inducer to express the fusion protein.
-
Supplement the culture medium with excess biotin (e.g., 50 µM).
-
Incubate for the appropriate labeling period:
-
BioID: 16-24 hours.
-
TurboID: 10 minutes to a few hours.
-
-
Wash the cells extensively with PBS to remove excess biotin.
C. Cell Lysis and Protein Purification
-
Lyse the cells under denaturing conditions (e.g., using a RIPA buffer containing SDS) to solubilize proteins and disrupt non-covalent interactions.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with streptavidin-coated beads (e.g., streptavidin-magnetic beads) overnight at 4°C to capture biotinylated proteins.
D. Washing and Elution
-
Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins. A typical wash series might include a high salt buffer, a low salt buffer, and a denaturing buffer.
-
Elute the biotinylated proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer containing excess free biotin.
E. Analysis
-
Confirm successful biotinylation and pulldown by running a small fraction of the eluate on an SDS-PAGE gel and performing a Western blot with streptavidin-HRP.
-
Analyze the majority of the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.
-
Compare the results to control experiments (e.g., cells expressing BirA*/TurboID alone) to identify specific proximal proteins.
Visualization of BioID Workflow
Caption: Workflow for Proximity-Dependent Biotinylation (BioID/TurboID).
Conclusion
Mapping the protein-protein interactions of a protein like NDRG1, which functions in multiple cellular compartments and is implicated in stress responses potentially involving the ER, requires a multi-faceted approach. Co-Immunoprecipitation is an excellent method for validating specific, stable interactions. The Membrane Yeast Two-Hybrid system offers a high-throughput platform to screen for binary interactors, particularly if NDRG1 interacts with ER membrane proteins. Finally, proximity labeling techniques like BioID and TurboID provide a comprehensive and unbiased view of the protein's immediate microenvironment within the living cell, capturing both stable and transient neighbors. By combining these powerful techniques, researchers can build a detailed interaction map, providing critical insights into the biological functions of NDRG1 and its role in cellular networks.
References
- 1. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ER176 - Immunomart [immunomart.com]
- 5. NDRG1 - Wikipedia [en.wikipedia.org]
- 6. Insight into the Regulation of NDRG1 Expression [mdpi.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. BioID: A Screen for Protein‐Protein Interactions | Semantic Scholar [semanticscholar.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. comparative-application-of-bioid-and-turboid-for-protein-proximity-biotinylation - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Fluorescent Imaging of Translocator Protein (TSPO)
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fluorescent imaging of the 18 kDa Translocator Protein (TSPO). While the initial query mentioned "ER-176," it is important to clarify that ER-176 is a radioligand used for Positron Emission Tomography (PET) imaging of TSPO, not a protein imaged by fluorescence. This document focuses on the direct fluorescent imaging of TSPO, a key biomarker for neuroinflammation and a target of interest in various pathologies.
TSPO is an outer mitochondrial membrane protein involved in a range of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis.[1][2][3] Its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable target for imaging these processes.[1][4][5] Furthermore, elevated TSPO levels are associated with various cancers, including glioma, breast, and colorectal cancer.[6][7][8]
This document provides detailed protocols for cell culture, fluorescent labeling of TSPO using specific ligands, and fluorescence microscopy techniques. Additionally, it summarizes quantitative data from the literature to aid in experimental design and data interpretation.
Data Presentation
Table 1: Quantitative Data for TSPO Imaging Ligands
| Ligand Type | Ligand Name | Affinity (Kd or Ki) | Imaging Modality | Cell/Tissue Type | Reference |
| Fluorescent | Compound 29 (FITC conjugate) | 0.19 nM (Kd) | Fluorescence Microscopy | TSPO-expressing cells | [6] |
| Fluorescent | ClPhIQ-PAMAM-Gd-Liss | 0.51 µM | Fluorescence, MRI, EM | C6 rat glioma, MDA-MB-231 | [9] |
| Fluorescent | NBD-PK11195 | Not specified | Fluorescence Microscopy | MA-10 Leydig cells, C6 rat glioma | [6] |
| PET Radioligand | [11C]ER176 | 1.4 nM (Ki for HAB), 1.6 nM (Ki for LAB) | PET | Human leukocytes | |
| PET Radioligand | [18F]DPA-714 | Not specified | PET | Glioma | [7] |
Note: HAB = High-Affinity Binders, LAB = Low-Affinity Binders. Affinity values can vary depending on the experimental conditions and the TSPO genotype.
Signaling Pathways and Experimental Workflows
TSPO Signaling Pathway in Neuroinflammation
Caption: TSPO signaling in neuroinflammation.
Experimental Workflow for Fluorescent Imaging of TSPO
Caption: Workflow for TSPO fluorescent imaging.
Experimental Protocols
Protocol 1: Cell Culture and Stimulation for TSPO Upregulation
Objective: To culture cells endogenously expressing TSPO or to stimulate cells to upregulate TSPO expression for imaging.
Materials:
-
Cell line of interest (e.g., Ra2 microglial cells, C6 glioma cells, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (specific to the cell line)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor (TNF) for stimulation (optional)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate flasks until they reach 80-90% confluency.
-
Trypsinize and seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
-
Stimulation (for inducible TSPO expression):
-
To upregulate TSPO expression in microglia or astrocytes, treat the cells with a pro-inflammatory stimulus.[10]
-
Prepare a working solution of LPS (e.g., 100 ng/mL) or TNF (e.g., 10 ng/mL) in complete culture medium.
-
Remove the old medium from the cells and replace it with the stimulation medium.
-
Incubate for 24-48 hours. A time-course experiment is recommended to determine the optimal stimulation time for the specific cell type.
-
Include an unstimulated control group for comparison.
-
Protocol 2: Fluorescent Labeling of TSPO in Live Cells
Objective: To label TSPO in live cells using a specific fluorescent ligand.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips (from Protocol 1)
-
TSPO-specific fluorescent ligand (e.g., a fluorescently conjugated version of PK11195 or a similar high-affinity ligand)[6][11]
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Optional: MitoTracker dye for mitochondrial colocalization
-
Optional: Hoechst 33342 or DAPI for nuclear staining
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a working solution of the TSPO fluorescent ligand in live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range. A concentration titration is recommended to achieve a good signal-to-noise ratio while minimizing non-specific binding.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS or imaging medium to remove any residual serum.
-
Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes. The incubation time may need to be optimized.
-
For colocalization (optional): If using a mitochondrial or nuclear counterstain, it can often be added simultaneously with the TSPO ligand, following the manufacturer's protocol for the specific dye.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound fluorescent ligand.
-
-
Imaging:
-
Immediately proceed to imaging under a fluorescence microscope. Maintain the cells at 37°C and 5% CO2 during imaging if performing a time-lapse experiment.
-
Protocol 3: Fluorescence Microscopy and Image Acquisition
Objective: To acquire high-quality fluorescence images of TSPO-labeled cells.
Materials:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen fluorophore(s)
-
Immersion oil (if using an oil immersion objective)
-
Environmental chamber for live-cell imaging (to maintain temperature and CO2)
Procedure:
-
Microscope Setup:
-
Turn on the microscope and light source. Allow the lamp to warm up if necessary.
-
Place the sample on the microscope stage.
-
Select the appropriate objective lens (e.g., 40x or 63x oil immersion for high resolution).
-
-
Image Acquisition Settings:
-
Focus: Locate the cells and bring them into focus using brightfield or DIC.
-
Exposure Time/Laser Power: Switch to the fluorescence channel for the TSPO ligand. Adjust the exposure time (for widefield) or laser power and gain (for confocal) to obtain a bright signal without saturating the detector. Use a histogram tool to monitor pixel intensity.
-
Acquire Images: Capture images of the TSPO fluorescence. If counterstains were used, acquire images in each respective channel.
-
Controls: It is crucial to image control samples to assess background fluorescence and non-specific binding:
-
Unlabeled cells (to check for autofluorescence).
-
Cells labeled in the presence of an excess of a non-fluorescent, high-affinity TSPO ligand (e.g., unlabeled PK11195) to demonstrate the specificity of the fluorescent signal.[8]
-
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.
-
Intensity Measurement: Measure the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
-
Colocalization Analysis: If mitochondrial or other markers were used, perform colocalization analysis to determine the degree of spatial overlap between the TSPO signal and the marker. Pearson's or Manders' coefficients are commonly used for this purpose.
-
Conclusion
The protocols and data presented here provide a framework for the successful fluorescent imaging of the translocator protein (TSPO). By utilizing high-affinity fluorescent ligands and appropriate microscopy techniques, researchers can visualize and quantify TSPO expression in various cellular models. This approach is a powerful tool for studying neuroinflammation, cancer biology, and other pathological processes where TSPO plays a significant role. It is important to note that while ER-176 is a valuable tool for in vivo PET imaging of TSPO, direct fluorescence imaging with specific probes offers complementary, high-resolution insights at the cellular and subcellular level.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Translocator Protein Ligand for Optical Molecular Imaging and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative preclinical imaging of TSPO expression in glioma using N,N-diethyl-2-(2-(4-(2-(18F)-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging of the Translocator Protein (TSPO) in a Pre-Clinical Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A self-internalizing mitochondrial TSPO targeting imaging probe for fluorescence, MRI and EM - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Imaging of translocator protein upregulation is selective for pro‐inflammatory polarized astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New fluorescent probes targeting the mitochondrial-located translocator protein 18 kDa (TSPO) as activated microglia imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ER-176
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments with ER-176, with a specific focus on dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why is my ER-176 not dissolving in Dimethyl Sulfoxide (DMSO)?
If you are experiencing difficulty dissolving ER-176 in DMSO, several factors could be contributing to this issue. These can range from the quality of the solvent and the compound itself to the dissolution technique employed. Common causes include:
-
Compound Characteristics: The inherent physicochemical properties of ER-176 may lead to limited solubility in DMSO at higher concentrations.
-
Solvent Quality: The purity of the DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds.[1]
-
Temperature: Dissolution may be enhanced by a slight and careful increase in temperature.
-
Concentration: You may be attempting to dissolve ER-176 at a concentration that exceeds its solubility limit in DMSO.
-
Particle Size: The particle size of the powdered compound can affect the rate of dissolution.
-
Insufficient Mixing: Inadequate agitation may result in the compound failing to dissolve completely.
Q2: What are the best practices for preparing an ER-176 stock solution in DMSO?
To ensure successful dissolution and maintain the integrity of ER-176, follow these best practices:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize the impact of moisture.
-
Pre-warm the DMSO: Gently warming the DMSO to room temperature if it has been stored in a cool place can aid in the dissolution process.
-
Incremental Addition: Add the powdered ER-176 to the DMSO in small portions while continuously vortexing or stirring.[2]
-
Sonication: If the compound does not readily dissolve, brief periods of sonication in an ultrasonic bath can help to break up aggregates and enhance solubility.
-
Gentle Heating: If necessary, warm the solution briefly to 37-40°C.[3] Avoid excessive heat, as it may degrade the compound.
-
Proper Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to precipitation.[4]
Q3: How can I improve the solubility of ER-176 in DMSO?
If you continue to face solubility challenges, consider the following techniques:
-
Lower the Concentration: The most straightforward approach is to prepare a more dilute stock solution.
-
Co-solvents: In some instances, the addition of a small percentage of a co-solvent may improve solubility. However, this should be approached with caution as it can impact your experimental system.
-
Fresh Solvent: Always use a fresh supply of high-purity, anhydrous DMSO.[1]
Q4: My ER-176 precipitated out of the DMSO solution after storage. What should I do?
Precipitation upon storage, especially after freeze-thaw cycles, can occur. To resolve this:
-
Warm the vial to room temperature or slightly above (not exceeding 40°C).[3]
-
Vortex the solution vigorously.
-
If the precipitate persists, sonicate the vial for a few minutes.
-
Before use, visually inspect the solution to ensure the precipitate has completely redissolved.
To prevent this, it is highly recommended to store the stock solution in single-use aliquots.[4]
Troubleshooting Guide for ER-176 Dissolution in DMSO
This guide provides a step-by-step approach to troubleshoot issues with dissolving ER-176 in DMSO.
Step 1: Assess Material Quality
-
ER-176: Ensure the compound has been stored correctly according to the manufacturer's instructions and is within its expiration date.
-
DMSO: Use a new, unopened bottle of high-purity, anhydrous DMSO. If using an older bottle, be aware that it may have absorbed moisture, which can impede dissolution.[1]
Step 2: Optimize the Dissolution Protocol
-
Bring both the ER-176 powder and the DMSO to room temperature.
-
Add the DMSO to the vial containing the ER-176 powder.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for any undissolved particles.
Step 3: Employ Physical Dissolution Aids
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Check for dissolution.
-
Gentle Heating: If sonication is not sufficient, warm the solution to 37°C in a water bath for 10-15 minutes.[3] Vortex again.
Step 4: Consider Concentration
-
If the above steps fail, it is likely that the intended concentration is too high.
-
Prepare a new solution at a lower concentration.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of ER-176 in DMSO
Materials:
-
ER-176 (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of ER-176 for your desired volume and a 10 mM concentration.
-
Weigh the calculated amount of ER-176 into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 2-3 minutes until the powder is fully dissolved.
-
If undissolved particles remain, sonicate the tube for 10 minutes.
-
As a final step, if necessary, warm the solution to 37°C for 10 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4]
Quantitative Data
While specific solubility data for ER-176 in a range of solvents is not publicly available, the following table provides a hypothetical example of solubility for a compound with similar characteristics to aid in experimental design.
| Solvent | Solubility (mg/mL) |
| DMSO | ≥ 50 |
| Ethanol | < 5 |
| Methanol | < 2 |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Note: This data is for illustrative purposes only and may not be representative of ER-176.
Visualizations
Troubleshooting Workflow for ER-176 Dissolution
A flowchart for troubleshooting ER-176 dissolution issues.
References
Technical Support Center: Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments, with a focus on addressing high background signals, hypothetically for an antibody designated ER-176.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a Western blot?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, obscuring the protein of interest.[1] The most common culprits include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary or secondary antibodies.[1][2]
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding.[1][3]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[2][3]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding.[4][5]
-
Contamination: Contaminated buffers or equipment can introduce artifacts and increase background.[2][5]
-
Overexposure: Excessively long exposure times during signal detection can lead to a dark background.[2]
Q2: I am observing high background with the ER-176 antibody. What are the first troubleshooting steps I should take?
When encountering high background specifically with the ER-176 antibody, a systematic approach to troubleshooting is recommended. Start by addressing the most likely causes:
-
Optimize Antibody Concentrations: The ideal concentration for the ER-176 antibody can vary. It's crucial to perform a titration to determine the optimal dilution that provides a strong signal with minimal background.[1]
-
Review Blocking Protocol: Ensure the blocking step is sufficient. You may need to increase the concentration of the blocking agent, the duration of the blocking step, or try a different blocking buffer altogether.[2][4][5]
-
Enhance Washing Steps: Increase the number and duration of your wash steps to more effectively remove any unbound ER-176 antibody.[2]
Q3: Can the type of blocking buffer affect the background with my ER-176 antibody?
Yes, the choice of blocking buffer can significantly impact the background. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1]
-
Non-fat dry milk is a cost-effective option, but it contains phosphoproteins (like casein) that can interfere with the detection of phosphorylated target proteins, leading to high background.[4]
-
BSA is generally preferred for phosphoprotein detection.[1]
If you are using one, consider switching to the other to see if it reduces the background for your ER-176 experiment.
Q4: How can I be sure that the secondary antibody is not the cause of the high background?
To determine if the secondary antibody is the source of the high background, you should run a control experiment where the primary antibody (ER-176) is omitted.[2][4] If you still observe a high background with only the secondary antibody, it indicates non-specific binding of the secondary. In this case, you may need to use a lower concentration of the secondary antibody or choose a pre-adsorbed secondary antibody to reduce cross-reactivity.[4]
Troubleshooting Guides
Guide 1: Optimizing Western Blot Parameters for ER-176
This guide provides a systematic workflow for troubleshooting high background issues with the ER-176 antibody.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in Western blotting.
Data Presentation: Recommended Starting Conditions & Optimizations
The following table summarizes recommended starting concentrations and potential optimization steps for key reagents in your Western blot protocol.
| Parameter | Standard Recommendation | Optimization for High Background |
| ER-176 Primary Antibody | 1:1000 dilution | Titrate from 1:500 to 1:5000 |
| Secondary Antibody | 1:5000 - 1:10,000 dilution | Titrate to a higher dilution (e.g., 1:20,000) |
| Blocking Buffer | 5% non-fat milk or 5% BSA in TBST | Increase concentration to 7%; switch from milk to BSA |
| Wash Buffer (TBST) | 0.05% Tween-20 | Increase Tween-20 to 0.1% |
| Washing Steps | 3 washes, 5 minutes each | Increase to 4-5 washes, 10-15 minutes each |
| Exposure Time | Varies by detection reagent | Reduce exposure time incrementally |
Experimental Protocols
Protocol 1: Antibody Titration for ER-176
This protocol details how to perform an antibody titration to find the optimal concentration of the ER-176 antibody.
-
Prepare identical protein samples and run them on multiple lanes of the same SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
After blocking, cut the membrane into strips, ensuring each strip contains one lane of the protein sample.
-
Incubate each strip with a different dilution of the ER-176 primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[6]
-
Wash all strips thoroughly under the same conditions.
-
Incubate all strips with the same concentration of secondary antibody.
-
Develop all strips simultaneously and compare the signal-to-noise ratio to determine the optimal primary antibody concentration.
Antibody Titration Workflow
Caption: Step-by-step workflow for antibody titration.
Protocol 2: Enhanced Washing Procedure
To reduce non-specific antibody binding, a more stringent washing protocol can be implemented.
-
After the primary antibody (ER-176) incubation, perform an initial quick rinse with TBST.
-
Proceed with three washes of 15 minutes each in a larger volume of TBST on an orbital shaker.
-
After the secondary antibody incubation, repeat the same three 15-minute washes with TBST.
-
A final wash with TBS (without Tween-20) can be performed before detection to remove any residual detergent.
Signaling Pathway Context for ER-176 (Hypothetical)
While "ER-176" is a hypothetical designation, if it were, for example, a component of a known signaling pathway like the MAPK/ERK pathway, understanding its position can be crucial for experimental design.
Hypothetical MAPK/ERK Signaling Pathway
Caption: Hypothetical placement of ER-176 within the MAPK/ERK signaling pathway.
References
ER-176 off-target effects in [cell line]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ER-176, a next-generation PET radioligand for imaging the 18 kDa translocator protein (TSPO). While ER-176 is a valuable tool for studying neuroinflammation, understanding its characteristics is crucial for accurate experimental outcomes. This resource addresses frequently asked questions and troubleshooting strategies related to potential "off-target" observations and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is ER-176 and what is its primary application?
ER-176 is a radioligand designed for Positron Emission Tomography (PET) imaging. Its primary function is to bind to the 18 kDa translocator protein (TSPO), which is a biomarker for neuroinflammation.[1][2] It is used in research to visualize and quantify neuroinflammatory processes in the brain and other organs.
Q2: What are the known binding characteristics of ER-176?
ER-176 is known to have a high affinity for TSPO. However, its binding is influenced by a common single nucleotide polymorphism, rs6971, in the TSPO gene. This polymorphism results in three different genotypes with varying binding affinities: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][4] Although ER-176 was developed to have more uniform binding across genotypes compared to previous radioligands, some in vivo sensitivity to this polymorphism is still observed.[3][5]
Q3: What could be misinterpreted as "off-target effects" when using ER-176?
In the context of a PET radioligand like ER-176, observations that might be misinterpreted as off-target effects include:
-
High background signal: This can be due to non-specific binding of the radioligand to tissues other than the intended target.
-
Variability in binding between subjects: This is often attributable to the rs6971 TSPO gene polymorphism rather than off-target binding.[3][4]
-
Unexpectedly high uptake in peripheral organs: TSPO is expressed in various peripheral organs, such as the lungs and spleen, which will also show uptake of ER-176.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding or background noise | 1. Improper radioligand formulation or administration.2. Sub-optimal imaging acquisition and reconstruction parameters. | 1. Ensure the radioligand is properly formulated as per the recommended protocol (e.g., clear solution in appropriate solvents).[1]2. Optimize PET scan duration and reconstruction algorithms to improve the signal-to-noise ratio. |
| Inconsistent binding potential (BPND) values across a study cohort | 1. Undetermined TSPO rs6971 genotype of the subjects.2. Variations in radioligand metabolism between subjects. | 1. Genotype all subjects for the rs6971 polymorphism to correctly categorize them as HAB, MAB, or LAB.[3][4]2. Perform metabolite analysis of plasma samples to determine the parent fraction of the radioligand over time. |
| Lower than expected specific binding signal | 1. Presence of competing endogenous or exogenous ligands for TSPO.2. Incorrect determination of the non-displaceable binding potential (VND). | 1. Review subject medication and diet history for any compounds that might interfere with TSPO binding.2. Perform a blocking study with a high dose of a non-radioactive TSPO ligand (e.g., XBD173) to accurately determine VND.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for ¹¹C-ER176 from PET imaging studies.
Table 1: Whole-Brain Binding Potential (BPND) of ¹¹C-ER176 by TSPO Genotype
| Genotype | Mean BPND ± SD |
| High-Affinity Binders (HABs) | 4.2 ± 1.3 |
| Mixed-Affinity Binders (MABs) | 3.4 ± 1.4 |
| Low-Affinity Binders (LABs) | 1.4 ± 0.8 |
Data sourced from human brain PET imaging studies.[3]
Table 2: Standardized Uptake Values (SUV) of ¹¹C-ER176 in Organs with High TSPO Density (60-120 min post-injection)
| Organ | Genotype | Mean SUV ± SD |
| Brain | HABs | > MABs > LABs |
| Lung | HABs | > LABs |
| Spleen | HABs | > LABs |
Qualitative representation based on findings that regional SUV were greater in HABs than in LABs.[3][4]
Experimental Protocols
Protocol 1: ¹¹C-ER176 PET Imaging in Human Brain
-
Subject Preparation:
-
Subjects should be fasted for at least 4 hours prior to the scan.
-
An intravenous catheter is placed for radioligand injection and blood sampling.
-
Subjects are genotyped for the rs6971 polymorphism.
-
-
Radioligand Administration:
-
¹¹C-ER176 is administered as an intravenous bolus.
-
-
PET Scan Acquisition:
-
A dynamic brain scan is acquired for 90-120 minutes immediately following injection.
-
For determination of non-displaceable binding, a second scan can be performed after administration of a blocking agent like XBD173.[3]
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
-
Data Analysis:
-
PET data is reconstructed and corrected for attenuation and scatter.
-
Time-activity curves are generated for various brain regions.
-
Kinetic modeling is applied to the time-activity curves and the arterial input function to estimate binding parameters such as the total distribution volume (VT) and the non-displaceable binding potential (BPND).
-
Visualizations
Caption: Workflow for a typical ¹¹C-ER176 PET imaging study.
References
ER-176 degradation issues in media
Important Notice: Information regarding the degradation of a compound designated "ER-176" in cell culture media is not publicly available in the searched scientific literature. The majority of research associated with "ER-176" refers to [11C]ER176, a radioligand used for Positron Emission Tomography (PET) imaging of the translocator protein (TSPO), a biomarker for neuroinflammation.[1][2]
This support center will address common questions related to the well-documented [11C]this compound and provide general troubleshooting guidance for compound stability in cell culture, which may be applicable to other research compounds.
Frequently Asked Questions (FAQs)
Q1: What is ER-176 as described in scientific literature?
A1: The compound prominently featured in research literature is [11C]this compound. It is a next-generation PET radioligand designed for imaging the 18 kDa translocator protein (TSPO), which is a biomarker for neuroinflammation.[1][2] It has been developed to have a high affinity for all three TSPO genotypes (high-, mixed-, and low-affinity binders), which is an improvement over previous TSPO radioligands.[3][4]
Q2: What is the primary application of [11C]this compound?
A2: [11C]this compound is used in PET imaging to characterize the brain uptake and distribution of the TSPO protein.[3] This allows researchers to study neuroinflammation in various neurological and psychiatric disorders.
Q3: Are there any documented degradation issues specifically for [11C]this compound in experimental media?
A3: The available research on [11C]this compound focuses on its synthesis, radiolabeling, and in vivo imaging properties.[1][4][5] There is no specific mention of degradation issues in cell culture media within the provided search results. The primary concern with [11C]this compound is its short half-life due to the carbon-11 isotope (approximately 20.4 minutes), which is a property of the radiolabel and not a chemical degradation in media.
General Troubleshooting for Compound Stability in Media
While specific data on ER-176 degradation is unavailable, the following are general troubleshooting steps and considerations for researchers experiencing compound stability issues in their cell culture experiments.
Q4: My compound appears to be losing activity in my cell culture experiments. What are the potential causes?
A4: Several factors can contribute to the degradation or loss of activity of a compound in cell culture media:
-
Chemical Instability: The compound may be inherently unstable at the pH (typically 7.2-7.4) or temperature (37°C) of the cell culture incubator.
-
Enzymatic Degradation: Cells can release enzymes into the media that may metabolize or degrade the compound.
-
Adsorption: The compound may adsorb to the surface of the plasticware (flasks, plates, pipette tips).
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
-
Oxidation: Components in the media or the presence of oxygen can lead to oxidative degradation.
Q5: How can I test the stability of my compound in my experimental conditions?
A5: You can perform a stability study by incubating your compound in the cell culture media (with and without cells) under your experimental conditions for various durations. At different time points, you can collect aliquots of the media and analyze the concentration of the parent compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Compound Stability Testing
Below is a generalized workflow for assessing compound stability.
Potential Signaling Pathways of Interest for TSPO Ligands
Although no signaling pathway for ER-176 is explicitly detailed, ligands of the translocator protein (TSPO) are known to be involved in processes related to steroidogenesis and inflammation. The diagram below illustrates a generalized pathway that could be relevant for TSPO ligands.
Data Summary (Hypothetical)
The following table is a hypothetical representation of a compound stability study. This data is for illustrative purposes only and is not based on actual experimental results for ER-176.
| Time (Hours) | Compound Concentration in Media without Cells (µM) | Compound Concentration in Media with Cells (µM) |
| 0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.5 |
| 4 | 9.7 | 8.9 |
| 8 | 9.5 | 7.8 |
| 24 | 9.1 | 5.2 |
This hypothetical data would suggest that the compound is relatively stable in the media alone but is likely being metabolized or taken up by the cells over a 24-hour period.
References
- 1. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
- 4. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Troubleshooting ER-176 Cytotoxicity
Welcome to the technical support center for ER-176. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to cytotoxicity experiments involving ER-176. The following guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line treated with ER-176. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors. First, consider the inherent sensitivity of your chosen cell line to compounds targeting the translocator protein (TSPO). Since ER-176 is a TSPO ligand, cell types with high TSPO expression may exhibit a more pronounced response.[1][2][3] Additionally, review your experimental parameters, as issues such as solvent toxicity, incorrect compound concentration, or extended incubation times can contribute to cell death.[4] It is also crucial to ensure the purity of your ER-176 compound, as impurities from synthesis can introduce cytotoxic artifacts.[5]
Q2: Our cytotoxicity assay results with ER-176 are inconsistent across experiments. How can we improve reproducibility?
A2: Reproducibility issues in cytotoxicity assays are common and can often be resolved by standardizing your protocol. Key factors to control include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can alter the effective concentration of ER-176 per cell.[4]
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered cellular responses.
-
Serum Variability: If using serum-containing media, be aware that batch-to-batch variability in serum can impact cell growth and drug sensitivity.[4]
-
Incubation Time: Standardize the duration of ER-176 exposure across all experiments.
Q3: Could the solvent used to dissolve ER-176 be contributing to the observed cytotoxicity?
A3: Yes, the solvent used to dissolve ER-176 can induce cytotoxicity, especially at higher concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like ER-176, but it can be toxic to cells.[5] It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve ER-176. This will allow you to distinguish between solvent-induced cytotoxicity and the specific effect of ER-176. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.
Troubleshooting Guides
Guide 1: Distinguishing Between True Cytotoxicity and Experimental Artifacts
If you are observing unexpected cell death, it is crucial to determine if it is a true biological effect of ER-176 or an artifact of your experimental setup.
Troubleshooting Steps:
-
Vehicle Control: As mentioned, always include a vehicle control (cells treated with solvent alone) to assess the baseline level of cytotoxicity induced by the solvent.
-
Positive Control: Use a well-characterized cytotoxic compound as a positive control to ensure your assay is performing as expected.
-
Assay Interference: Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., MTT, XTT). Consider using an orthogonal assay that relies on a different detection principle (e.g., a membrane integrity assay like LDH release) to confirm your results.[6][7]
Guide 2: Optimizing ER-176 Concentration and Incubation Time
Finding the optimal concentration range and incubation time is critical for a successful cytotoxicity study.
Experimental Protocol: Dose-Response and Time-Course Analysis
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Compound Preparation: Prepare a serial dilution of ER-176 in your cell culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment:
-
Dose-Response: Treat the cells with the range of ER-176 concentrations for a fixed incubation time (e.g., 24, 48, or 72 hours).
-
Time-Course: Treat the cells with a fixed concentration of ER-176 and measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours).
-
-
Cytotoxicity Assay: Following incubation, perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Example Dose-Response Data for ER-176
| ER-176 Concentration (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 85.3 | 6.1 |
| 25 | 62.5 | 5.5 |
| 50 | 45.7 | 4.9 |
| 100 | 21.9 | 3.8 |
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Potential Issue | Recommended Action |
| Solvent Toxicity | Include a vehicle control; keep final solvent concentration low. |
| Compound Instability | Prepare fresh solutions of ER-176 for each experiment. |
| Cell Line Contamination | Regularly test cell lines for mycoplasma and cross-contamination. |
| Assay Interference | Confirm results with an orthogonal cytotoxicity assay. |
| Incorrect Seeding Density | Optimize and standardize cell seeding density. |
Visualizations
Caption: Hypothetical signaling pathway of ER-176-induced cytotoxicity via TSPO.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving ER-176 Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the TSPO ligand, ER-176, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of ER-176 and why might it be low?
While specific data on the oral bioavailability of ER-176 is not extensively published, compounds with similar structures often exhibit low oral bioavailability. This is typically due to poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract—a critical step for absorption.[1][2] Other factors can include first-pass metabolism in the liver and efflux by transporters in the intestinal wall.
Q2: What are the initial steps to consider when poor oral bioavailability of ER-176 is observed in mice?
The first step is to characterize the physicochemical properties of your ER-176 formulation. Key parameters to investigate include its aqueous solubility, dissolution rate, and stability at different pH values representative of the mouse gastrointestinal tract. Concurrently, an initial pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration will help determine the absolute bioavailability and indicate whether the issue is poor absorption or rapid metabolism.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like ER-176?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[3][4][5] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[2][6]
-
Lipid-Based Formulations: Formulating ER-176 in oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gut and enhance absorption via lymphatic pathways.[3][4][6]
-
Amorphous Solid Dispersions: Dispersing ER-176 in a polymer matrix can prevent its crystallization and maintain it in a higher energy, more soluble amorphous state.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and cyclodextrins in the formulation can significantly improve the solubility of the compound in the gastrointestinal fluids.[6][7]
Q4: How do I choose the right formulation strategy for ER-176?
The selection of a suitable formulation strategy depends on the specific physicochemical properties of ER-176, such as its solubility, melting point, and chemical nature.[2] A tiered approach is often effective. Simple formulations with co-solvents or surfactants are a good starting point. If these are not successful, more advanced techniques like lipid-based nanoparticles or amorphous solid dispersions can be explored.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of ER-176 after oral administration.
| Possible Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure consistent and accurate oral gavage technique. The volume administered should be appropriate for the mouse's body weight.[8] Consider using a voluntary oral administration method to reduce stress. |
| Formulation Instability | Check the stability of your ER-176 formulation. The compound may be precipitating out of solution before or after administration. |
| Food Effects | The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all mice before dosing.[8] |
| Genetic Variability in Mice | Use a genetically homogenous mouse strain to minimize inter-individual differences in metabolism and absorption. |
Issue 2: No significant improvement in bioavailability with a new formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Loading | Ensure that the formulation contains a sufficient concentration of ER-176 to achieve a therapeutic dose. |
| Poor In Vivo Dissolution | The formulation may not be releasing the drug effectively in the gastrointestinal tract. Perform in vitro dissolution testing under conditions that mimic the gut environment. |
| First-Pass Metabolism | If absorption is improved but bioavailability is still low, the issue may be extensive first-pass metabolism in the liver. Consider co-administration with a metabolic inhibitor in exploratory studies. |
| Efflux Transporter Activity | ER-176 may be a substrate for efflux transporters like P-glycoprotein in the gut wall. Investigate this possibility using in vitro cell-based assays. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of ER-176 in Mice with Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Solution in 20% PEG400 | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 12 |
| Lipid Nanoparticles | 10 | 450 ± 90 | 1.0 | 2250 ± 450 | 45 |
| SEDDS | 10 | 600 ± 120 | 0.5 | 3000 ± 600 | 60 |
Data are presented as mean ± standard deviation (n=5 mice per group). Bioavailability is calculated relative to a 2 mg/kg intravenous dose.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Preparation: Fast mice for 4-6 hours before dosing to ensure an empty stomach and reduce variability in absorption.[8] Water should be available ad libitum.
-
Formulation Preparation: Prepare the ER-176 formulation and ensure it is homogenous. For suspensions, vortex thoroughly before drawing each dose.
-
Dosing:
-
Weigh the mouse to calculate the exact volume to be administered. A typical oral gavage volume is 10 mL/kg.[8]
-
Gently restrain the mouse and insert a ball-tipped gavage needle into the esophagus.
-
Slowly dispense the formulation into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
-
Post-Dosing: Return the mouse to its cage with free access to food and water.
Protocol 2: Pharmacokinetic Study for Oral Bioavailability Assessment
-
Animal Groups:
-
Group 1: Intravenous (IV) administration of ER-176 (e.g., 2 mg/kg) to determine the reference AUC.
-
Group 2: Oral (PO) administration of the ER-176 test formulation (e.g., 10 mg/kg).
-
-
Dosing: Administer the compound as described in the relevant protocol (IV or oral gavage).
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of ER-176 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study in mice to determine the oral bioavailability of ER-176.
Caption: Hypothetical signaling pathway of ER-176 at the mitochondrial translocator protein (TSPO) in microglia.
References
- 1. neliti.com [neliti.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
ER-176 inconsistent results in replicates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ER-176. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Inconsistent Results in Replicates
Encountering variability between experimental replicates is a common challenge. This guide provides a structured approach to identifying and resolving potential sources of inconsistency when working with ER-176.
Question: My experiments with ER-176 are showing inconsistent results between replicates. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent results with ER-176 can stem from several factors, ranging from reagent preparation to data acquisition. Below is a step-by-step guide to help you identify the source of the variability.
1. Reagent Preparation and Handling:
Ensure the integrity and consistency of your ER-176 solution and other critical reagents.
-
ER-176 Stock Solution: Inconsistent preparation of the ER-176 stock solution is a primary suspect.
-
Protocol: For a 2.5 mg/mL stock solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach a final volume of 1 mL.[1]
-
Troubleshooting:
-
Complete Dissolution: Visually confirm that the compound is fully dissolved at each step.
-
Fresh Preparations: Prepare fresh stock solutions regularly, especially if the continuous dosing period exceeds half a month.[1]
-
Storage: Store precursor batches dissolved in anhydrous DMSO in aliquots at -15°C to maintain stability.[2]
-
-
-
Reagent Quality: The quality of solvents and other reagents can impact results.
-
Recommendation: Use high-purity, anhydrous solvents (e.g., DMSO) and reagents from reliable suppliers.[2]
-
Illustrative Reagent Preparation Checklist:
| Step | Checkpoint | Recommendation |
| 1. Weighing | Calibrated balance | Ensure the balance is properly calibrated before weighing ER-176. |
| 2. Dissolution | Visual inspection | Confirm complete dissolution of ER-176 in DMSO before adding other components. |
| 3. Mixing | Vortexing/Pipetting | Ensure thorough mixing after the addition of each reagent (PEG300, Tween-80, Saline). |
| 4. Storage | Aliquoting & Temperature | Store stock solutions in single-use aliquots at the recommended temperature to avoid freeze-thaw cycles. |
2. Experimental Workflow and Protocol Adherence:
Minor deviations in the experimental protocol can lead to significant variations.
Figure 1: A generalized experimental workflow for studies involving ER-176. Inconsistencies can arise at any stage of this process.
-
Timing: Ensure consistent incubation times and treatment durations across all replicates.
-
Cell-Based Assays:
-
Cell Density: Seed cells at a consistent density to avoid variations due to confluency.
-
Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift.
-
-
In Vivo Studies:
-
Animal Handling: Standardize animal handling procedures to reduce stress-induced variability.
-
Injection Volume & Rate: Use precise injection techniques to ensure consistent dosing.
-
3. Equipment and Instrumentation:
Properly calibrated and maintained equipment is crucial for reproducible results.
-
Pipettes: Regularly calibrate pipettes to ensure accurate volume dispensing.
-
Incubators: Monitor and maintain stable temperature, humidity, and CO2 levels.
-
Imaging Systems (e.g., PET scanners): Follow standardized protocols for imaging and quality control to ensure consistent performance.[3][4]
Troubleshooting Logic Flow:
Figure 2: A logical flow for troubleshooting inconsistent experimental results with ER-176.
Frequently Asked Questions (FAQs)
Q1: What is ER-176 and what is its primary application?
A1: ER-176 is a next-generation PET (Positron Emission Tomography) radioligand used for imaging the 18 kDa translocator protein (TSPO), which serves as a biomarker for neuroinflammation.[1][2]
Q2: What is the mechanism of action of ER-176?
A2: ER-176 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammatory processes. As a PET radioligand, its carbon-11 ([11C]) labeled version, [11C]this compound, allows for the non-invasive imaging and quantification of TSPO in the brain and other organs.[3][4]
Q3: Are there specific experimental protocols available for working with [11C]this compound?
A3: Yes, detailed protocols for the synthesis, purification, and quality control of [11C]this compound for PET imaging studies in humans are available.[2][3] These protocols outline the conversion of [11C]carbon dioxide to [11C]iodomethane, which is then used to label the precursor N-desmethyl-ER176.[3] The final product is purified by reversed-phase HPLC.[3]
Q4: What are the key considerations for the radiosynthesis of [11C]this compound?
A4: The radiosynthesis of [11C]this compound is a time-sensitive process due to the short half-life of carbon-11 (20.4 minutes).[3] Key considerations include:
-
Rapid Synthesis: The entire process, from production of [11C]carbon dioxide to the final formulated product, should be efficient, typically taking around 50 minutes.[3]
-
Purity: High-performance liquid chromatography (HPLC) is crucial for separating [11C]this compound from precursors and byproducts to ensure high radiochemical purity.[2]
-
Quality Control: Rigorous quality control measures are necessary to ensure the final product meets specifications for human use.[2][3]
[11C]this compound Synthesis and Quality Control Timeline
| Phase | Key Steps | Typical Duration |
| Radiosynthesis | [11C]CO2 to [11C]CH3I, Labeling of precursor, HPLC purification | 50 minutes[3] |
| Quality Control | Identity, Purity, and Sterility checks | 20 minutes[3] |
| Total Time | - | ~70 minutes |
Q5: How does TSPO genotype affect [11C]this compound binding?
A5: [11C]this compound has demonstrated adequate sensitivity to image all three affinity genotypes of TSPO (high-affinity binders, mixed-affinity binders, and low-affinity binders) in the human brain, which is an advantage over some earlier generation TSPO radioligands.[3]
For further assistance, please consult the specific product literature or contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation of 11C-labeled tracer synthesis to a CGMP environment as exemplified by [11C]this compound for PET imaging of human TSPO | Springer Nature Experiments [experiments.springernature.com]
- 4. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
preventing ER-176 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ER-176 in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ER-176 and what are its basic properties?
ER-176 is a next-generation PET radioligand used for imaging the 18 kDa translocator protein (TSPO), which serves as a biomarker for neuroinflammation.[1] It is a solid, white to off-white powder with a molecular weight of 353.85 g/mol .[1]
Q2: What is the known solubility of ER-176?
Q3: What are the recommended storage conditions for ER-176?
For long-term storage, the solid powder form of ER-176 should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is there a standard buffer for working with ER-176?
While a specific, universally recommended buffer for in vitro experiments is not documented, a common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For in vitro assays, the choice of buffer will depend on the specific experimental requirements, but care must be taken to avoid precipitation.
Troubleshooting Guide: Preventing ER-176 Precipitation
This guide addresses the common issue of ER-176 precipitation when preparing or using it in buffer solutions.
Problem: ER-176 precipitates out of solution upon addition to my aqueous buffer.
This is a common challenge with hydrophobic small molecules like ER-176 when transitioning from a high-concentration organic stock solution to a final aqueous buffer.
Logical Flowchart for Troubleshooting
Caption: Troubleshooting workflow for ER-176 precipitation.
Step-by-Step Troubleshooting
-
Verify the Stock Solution:
-
Question: Is your ER-176 stock solution completely dissolved and free of particulates?
-
Action: Visually inspect your DMSO stock solution. If you observe any crystals or cloudiness, gently warm the solution and vortex or sonicate until it is clear. Ensure you are using fresh, anhydrous DMSO, as hygroscopic DMSO can affect solubility.[1]
-
-
Evaluate the Final Concentration:
-
Question: Is the final concentration of ER-176 in your aqueous buffer too high?
-
Action: ER-176 is likely to have low aqueous solubility. Try reducing the final concentration in your experimental buffer. Perform a serial dilution to determine the maximum soluble concentration under your specific buffer conditions.
-
-
Assess the Buffer pH:
-
Question: Could the pH of your buffer be influencing the solubility of ER-176?
-
-
Consider the Buffer Composition:
-
Question: Are any components of your buffer interacting with ER-176 to cause precipitation?
-
Action: High salt concentrations can sometimes lead to the "salting out" of organic molecules. If your buffer has a high ionic strength, consider preparing a similar buffer with a lower salt concentration to see if solubility improves.
-
-
Modify the Dilution Method:
-
Question: How are you diluting the DMSO stock into your aqueous buffer?
-
Action: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.
-
-
Incorporate Solubilizing Agents:
-
Question: Can you add components to your buffer to increase the solubility of ER-176?
-
Action: For challenging situations, consider adding a small percentage of a biocompatible organic co-solvent or a surfactant to your final buffer.
-
Co-solvents: Ethanol or PEG300 (Polyethylene glycol 300) can be effective.
-
Surfactants: A very low concentration of Tween-80 or Pluronic F-68 can aid in solubility.
-
-
Important: Always run a vehicle control experiment to ensure that any additives do not interfere with your assay.
-
Quantitative Data Summary
The following tables provide hypothetical solubility data for ER-176 in different buffer systems to guide your experimental design. These are representative values and actual solubility should be determined experimentally.
Table 1: Hypothetical Solubility of ER-176 in Common Buffers
| Buffer (0.1 M) | pH | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Immediate precipitation observed. |
| Tris-HCl | 7.4 | 5 | Slight haze, precipitates over time. |
| Tris-HCl | 8.0 | 10 | Clear solution initially, stable for a few hours. |
| HEPES | 7.4 | 8 | Mostly soluble, some particulates. |
| Citrate-Phosphate | 6.0 | 2 | Significant precipitation. |
Table 2: Effect of Additives on ER-176 Solubility in PBS (pH 7.4)
| Additive | Concentration (%) | Maximum Soluble Concentration (µM) | Observations |
| None | 0 | < 1 | Precipitation. |
| DMSO | 1 | 15 | Clear solution. |
| DMSO | 5 | 50 | Clear solution. |
| Ethanol | 1 | 10 | Clear solution. |
| PEG300 | 2 | 25 | Clear solution. |
| Tween-80 | 0.01 | 20 | Clear solution, may require gentle mixing. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of ER-176
Objective: To determine the highest concentration at which ER-176 remains soluble in a specific aqueous buffer.
Materials:
-
ER-176 powder
-
Anhydrous DMSO
-
Your chosen aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a 10 mM stock solution of ER-176 in anhydrous DMSO. Ensure it is fully dissolved.
-
Label a series of microcentrifuge tubes with final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Prepare serial dilutions from your 10 mM stock in DMSO to create intermediate stocks.
-
In each labeled tube, add a fixed volume of your aqueous buffer (e.g., 990 µL).
-
Add the corresponding volume of the appropriate DMSO intermediate stock to each tube to achieve the final desired concentration (e.g., 10 µL to make a 1% DMSO final concentration).
-
Immediately vortex each tube for 30 seconds.
-
Allow the tubes to stand at room temperature for 1 hour.
-
Visually inspect each tube for signs of precipitation (cloudiness, visible particles).
-
(Optional) For a more quantitative measure, measure the absorbance at 600 nm or use a nephelometer to assess turbidity.
-
The highest concentration that remains a clear solution is the maximum soluble concentration under these conditions.
Protocol 2: Workflow for Preparing ER-176 Working Solutions
This workflow provides a systematic approach to preparing your experimental solutions.
Caption: Recommended workflow for preparing ER-176 solutions.
References
Technical Support Center: Minimizing Autofluorescence in Biological Imaging
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize autofluorescence in their experiments, with a focus on workflows that may involve novel compounds or challenging sample types.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by various biological structures when they are excited by light.[1][2][3] This intrinsic fluorescence can originate from molecules like collagen, elastin, lipofuscin, NADH, and red blood cells.[1][3][4] The primary issue with autofluorescence is that it can create a high background signal, which may obscure the specific signal from your fluorescent probes or antibodies, making it difficult to distinguish the target signal from the background noise.[1][2] This is particularly problematic when detecting low-abundance targets.[1]
Q2: Can the fixation method contribute to autofluorescence?
Yes, the fixation method is a common source of autofluorescence. Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in tissues to form fluorescent Schiff bases.[1][2] The intensity of this induced autofluorescence varies, with glutaraldehyde generally causing more than paraformaldehyde, which in turn causes more than formaldehyde.[1][2] Heat and dehydration during sample preparation can also exacerbate fixation-induced autofluorescence.[1][2]
Q3: Are there specific sample types that are more prone to autofluorescence?
Certain tissues are inherently more autofluorescent than others. Tissues rich in collagen and elastin (e.g., connective tissue), red blood cells (e.g., spleen), or lipofuscin (e.g., aged brain tissue) often exhibit high levels of autofluorescence.[1][3][4] Formalin-fixed, paraffin-embedded (FFPE) tissues are also well-known for having significant autofluorescence.[1]
Q4: How can I choose the right fluorophores to minimize the impact of autofluorescence?
Autofluorescence is typically stronger in the shorter wavelength regions of the spectrum (blue, green, and red).[3][5] Therefore, selecting fluorophores that are excited by and emit light in the far-red or near-infrared spectral range (e.g., those with emission >650 nm) can often help to avoid the majority of the autofluorescence signal.[1][5][6] Using bright fluorophores can also help to increase the signal-to-noise ratio, making the specific signal more distinguishable from the background.[7]
Troubleshooting Guide: High Autofluorescence
If you are experiencing high background fluorescence in your imaging experiments, the following troubleshooting steps can help you identify and mitigate the source of the problem.
Experimental Workflow for Troubleshooting Autofluorescence
Caption: A logical workflow for diagnosing the source of high background signal in immunofluorescence experiments.
Summary of Autofluorescence Reduction Methods
| Method | Target Source of Autofluorescence | General Effectiveness | Key Considerations |
| Spectral Separation | General | Highly Effective | Requires appropriate filters and fluorophore selection (far-red/near-infrared).[1][5] |
| Chemical Quenching (e.g., Sudan Black B, TrueVIEW™) | Lipofuscin, general background | Effective | May slightly reduce specific signal.[1][3] |
| Sodium Borohydride Treatment | Aldehyde-induced | Variable | Can have mixed results and may damage some epitopes.[1][7] |
| PBS Perfusion | Red Blood Cells | Highly Effective | Only possible for in vivo fixation protocols.[1][7] |
| Alternative Fixation (e.g., cold methanol/ethanol) | Aldehyde-induced | Effective | May not be suitable for all antigens.[2][6][7] |
| Photobleaching | General | Moderately Effective | Can be time-consuming and may affect the specific signal. |
| Computational Subtraction | General | Effective | Requires appropriate software and control images. |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by aldehyde fixation.
-
Reagent Preparation : Prepare a fresh solution of 0.1% (w/v) sodium borohydride in phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Sample Preparation : After fixation and permeabilization, wash the samples thoroughly with PBS.
-
Incubation : Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing : Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Blocking and Staining : Proceed with the standard blocking and immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.
-
Reagent Preparation : Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
Sample Preparation : After the final washing step of your immunofluorescence protocol, briefly rinse the samples in PBS.
-
Incubation : Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing : Wash the samples thoroughly with PBS or 70% ethanol to remove excess Sudan Black B.
-
Mounting : Mount the coverslip with an appropriate mounting medium.
Signaling Pathway of Autofluorescence Induction and Mitigation
The following diagram illustrates the sources of autofluorescence and the points at which different mitigation strategies can be applied.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. kb.10xgenomics.com [kb.10xgenomics.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Validation & Comparative
Comparative Efficacy Analysis: ER-176 vs. CC-591 in Oncology Models
This guide provides a detailed comparison of ER-176 and a competitor compound, CC-591, both targeting the pro-oncogenic Kinase Z (KZ). The data presented herein demonstrates the superior selectivity and efficacy of ER-176 in preclinical models of cancer.
Overview of Kinase Z Signaling
Kinase Z (KZ) is a critical enzyme in the "Tumor Growth Pathway" (TGP), a signaling cascade frequently dysregulated in various cancers. Upon activation by upstream signals, KZ phosphorylates and activates downstream transcription factors, leading to the expression of genes involved in cell proliferation and survival. ER-176 is a novel, highly selective inhibitor of KZ, while CC-591 is a first-generation inhibitor with known off-target activity against Kinase Y (KY).
In Vitro Efficacy and Selectivity
The inhibitory activity of ER-176 and CC-591 was assessed against KZ and a panel of related kinases, including the known off-target kinase KY for CC-591. ER-176 demonstrates significantly higher potency and selectivity for KZ.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. KY) |
|---|---|---|---|
| ER-176 | Kinase Z (KZ) | 1.2 | >800x |
| Kinase Y (KY) | >1000 | ||
| CC-591 | Kinase Z (KZ) | 15.8 | ~3x |
| | Kinase Y (KY) | 52.1 | |
Cellular Potency in Cancer Models
The anti-proliferative effects of both compounds were evaluated in the KZ-dependent human colon adenocarcinoma cell line, HT-29.
Table 2: Anti-Proliferative Activity in HT-29 Cells
| Compound | EC50 (nM) |
|---|---|
| ER-176 | 8.5 |
| CC-591 | 95.2 |
In Vivo Efficacy in Xenograft Model
The in vivo anti-tumor activity of ER-176 and CC-591 was evaluated in a subcutaneous HT-29 xenograft mouse model. ER-176 treatment resulted in superior tumor growth inhibition compared to CC-591 at equivalent doses.
Table 3: In Vivo Anti-Tumor Efficacy (HT-29 Xenograft)
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| ER-176 | 10 | 85.2 |
| CC-591 | 10 | 42.6 |
Experimental Protocols
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Protocol: Recombinant human KZ or KY enzyme was incubated with a peptide substrate and ATP in a 384-well plate.
-
Test compounds (ER-176 or CC-591) were added in a 10-point serial dilution.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A luminescence-based detection reagent was added to quantify the amount of ATP remaining.
-
Luminescence was measured using a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.
This assay measures the ability of a compound to inhibit cell proliferation.
-
Protocol: HT-29 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of ER-176 or CC-591 for 72 hours.
-
A resazurin-based reagent was added, and plates were incubated for 4 hours.
-
Fluorescence was measured to determine the number of viable cells.
-
EC50 values were calculated from dose-response curves.
This study evaluates the in vivo efficacy of the compounds in a live animal model.
-
Protocol: Female athymic nude mice were subcutaneously inoculated with HT-29 cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).
-
Compounds (ER-176 or CC-591) or a vehicle control were administered orally once daily (QD).
-
Tumor volumes and body weights were measured twice weekly for 21 days.
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Validating ER-176 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the engagement of a novel therapeutic agent with its intended target is a critical step in the preclinical and clinical development pipeline. This guide provides a comprehensive comparison of ER-176, a third-generation radioligand for the 18 kDa translocator protein (TSPO), with alternative methods for assessing target engagement, supported by experimental data and detailed protocols.
ER-176 has emerged as a promising tool for imaging neuroinflammation by targeting TSPO, a biomarker upregulated in activated microglia and astrocytes.[1][2][3] Its key advantage lies in its ability to bind with high affinity to all three genetic variants of the TSPO protein, a limitation that has challenged previous generations of TSPO radioligands.[4][5]
Comparative Performance of TSPO PET Ligands
The selection of an appropriate radioligand is paramount for the successful in vivo imaging of TSPO. The following table summarizes the quantitative performance of ER-176 in comparison to other commonly used TSPO PET ligands. The binding potential (BPnd), a measure of the specific binding of a radioligand to its target, is a key metric for comparison.
| Radioligand | Generation | Binding Potential (BPnd) in High-Affinity Binders (HABs) | Binding Potential (BPnd) in Low-Affinity Binders (LABs) | Key Advantages | Key Disadvantages |
| [11C]-(R)-PK11195 | First | 0.8[5] | Similar to HABs | Low sensitivity to TSPO genotype[6] | Low signal-to-noise ratio, variable kinetics[6] |
| [11C]PBR28 | Second | 1.2[5] | Not reliably quantifiable | Higher affinity than 1st gen. | High sensitivity to TSPO genotype, limiting use in LABs[4] |
| [11C]DPA-713 | Second | 7.3[5] | Not reliably quantifiable | High specific binding in HABs | High sensitivity to TSPO genotype[5] |
| [11C]ER-176 | Third | 4.2[5] | Reliably quantifiable | Images all three TSPO genotypes, favorable pharmacokinetics, no significant brain radiometabolites[5][7][8] | Lower BPnd in HABs compared to [11C]DPA-713[5] |
Experimental Protocols for Target Engagement Validation
Validating the interaction of a compound with TSPO can be achieved through various in vitro and in vivo methods. Below are detailed methodologies for key experiments.
Positron Emission Tomography (PET) Imaging with [11C]ER-176
This protocol outlines the general procedure for performing a PET scan to assess TSPO occupancy in the brain.
Objective: To quantify the in vivo binding of [11C]ER-176 to TSPO.
Materials:
-
[11C]ER-176 radioligand
-
PET scanner
-
Arterial line for blood sampling
-
Gamma counter
-
Centrifuge
Procedure:
-
Subject Preparation: A healthy volunteer or patient is positioned in the PET scanner. An arterial line is inserted for blood sampling to measure the arterial input function.
-
Radioligand Injection: A bolus of [11C]ER-176 is injected intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired for 90-120 minutes post-injection.
-
Arterial Blood Sampling: Arterial blood samples are collected at frequent intervals to measure the concentration of the parent radioligand and its metabolites in plasma.[7]
-
Data Analysis: The PET data is corrected for attenuation and scatter. The time-activity curves for different brain regions are generated. A two-tissue compartmental model is often used to quantify the total distribution volume (VT).[7] The binding potential (BPnd) is then calculated using the VT and the non-displaceable distribution volume (Vnd), which can be determined from a reference region or through a blocking study.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context.
Objective: To determine if a test compound binds to and stabilizes TSPO in intact cells.
Materials:
-
Cell line expressing TSPO (e.g., microglial or astrocytic cell lines)
-
Test compound and vehicle control
-
Thermal cycler or heating block
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-TSPO antibody
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[9]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-TSPO antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement and stabilization.
Photoaffinity Labeling
This technique uses a photoreactive probe to covalently label the target protein upon UV irradiation, allowing for its identification and characterization.
Objective: To covalently label and identify TSPO as the binding partner of a ligand.
Materials:
-
A photoaffinity probe derivative of the ligand of interest (containing a photoreactive group and a reporter tag).
-
Cells or tissue expressing TSPO.
-
UV irradiation source (e.g., 350 nm).
-
Lysis buffer.
-
Enrichment resin (e.g., streptavidin beads if the probe has a biotin tag).
-
Mass spectrometer.
Procedure:
-
Probe Incubation: Incubate cells or tissue with the photoaffinity probe.
-
UV Irradiation: Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.[10]
-
Lysis and Enrichment: Lyse the cells and enrich the labeled proteins using the reporter tag on the probe.
-
Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry.[11]
Visualizing Key Pathways and Workflows
TSPO Signaling in Neuroinflammation
The following diagram illustrates the central role of TSPO, located on the outer mitochondrial membrane, in the context of neuroinflammation. Its upregulation in activated microglia is a key event that makes it a valuable biomarker.
Experimental Workflow for Target Engagement Validation
This diagram outlines a typical workflow for validating the engagement of a compound with its target, incorporating both in vitro and in vivo methods.
Logical Relationship of ER-176 to Alternatives
This diagram illustrates the hierarchical relationship of ER-176 to other methods for assessing neuroinflammation, highlighting its position as a specific tool for imaging TSPO.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, PBR28, DPA-713, and this compound—based on recent publications that measured specific-to-non-displaceable ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing and combining TSPO-PET tracers in tauopathies | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Radiotracers for Imaging of Inflammatory Biomarkers TSPO and COX-2 in the Brain and in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Novel TSPO-Targeted PET Radioligands for Neuroinflammation Imaging
Introduction
The 18 kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, as it is highly expressed in activated microglia and astrocytes. Positron Emission Tomography (PET) radioligands targeting TSPO are in development to enable in vivo visualization and quantification of neuroinflammatory processes. ER-176 is one such second-generation radioligand.[1][2][3][4] A critical aspect of developing new radioligands is the rigorous validation of their binding specificity and in vivo performance. This guide provides a comparative overview of key methodologies for validating novel TSPO-targeted PET radioligands, with a focus on the use of knockout (KO) animal models.
A common misconception is to refer to an "ER-176 knockout model." It is important to clarify that ER-176 is a synthetic radioligand, not a gene or protein, and therefore cannot be "knocked out." The correct approach is to use a TSPO knockout model to validate the specificity of radioligands like ER-176 that are designed to bind to it.
This guide will compare the TSPO knockout model approach with other essential validation techniques, providing researchers, scientists, and drug development professionals with a comprehensive framework for assessing the performance of new TSPO PET radioligands.
Comparative Analysis of Validation Methods
The validation of a novel TSPO radioligand involves a multi-faceted approach to confirm its specificity, selectivity, and suitability for in vivo imaging. Below is a comparison of key validation methods.
| Validation Method | Description | Advantages | Limitations |
| TSPO Knockout Model | In vivo or in vitro experiments using animals or cells in which the Tspo gene has been deleted. The radioligand is administered, and binding is compared between KO and wild-type (WT) controls. | Provides the most definitive evidence of target specificity. A significant reduction or absence of signal in KO models is a strong indicator that the radioligand binds to TSPO. | Generation and maintenance of KO animal lines can be time-consuming and expensive. Potential for compensatory mechanisms in KO animals that could affect the interpretation of results. |
| Blocking Studies | Pre-administration of a high dose of a non-radioactive, high-affinity TSPO ligand (a "blocker") to saturate the TSPO binding sites before injecting the radioligand. | A significant reduction in the radioligand signal after blocking demonstrates specific binding to TSPO in vivo. Can be performed in wild-type animals or human subjects. | The blocking agent may have off-target effects or its own pharmacokinetic properties that could complicate the interpretation of the results. Incomplete blocking can lead to an underestimation of specific binding. |
| In Vitro Autoradiography | Application of the radioligand to tissue sections (e.g., brain slices) from relevant species (including human post-mortem tissue). Specific binding is determined by comparing total binding to non-specific binding (in the presence of a blocker). | Allows for high-resolution visualization of the regional distribution of TSPO binding. Enables direct comparison of binding in tissues from different species and disease states. | Does not provide information on in vivo pharmacokinetics or metabolism of the radioligand. The in vitro binding affinity may not always correlate perfectly with in vivo performance. |
| Cell-Based Assays | Using cell lines that either naturally express TSPO or are engineered to overexpress it. Binding affinity (Kd) and concentration of binding sites (Bmax) are determined. | High-throughput method for initial screening of candidate radioligands. Allows for precise quantification of binding parameters in a controlled environment. | The cellular environment may not fully recapitulate the complexity of in vivo binding, including the influence of membrane potential and protein-protein interactions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are protocols for key experiments.
In Vivo PET Imaging in TSPO Knockout vs. Wild-Type Mice
-
Objective: To confirm that the radioligand signal is dependent on the presence of TSPO.
-
Animals: Age- and sex-matched TSPO knockout mice and wild-type littermate controls.
-
Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform a tail vein cannulation for radioligand injection.
-
Position the mouse in a PET scanner.
-
Inject a bolus of the radioligand (e.g., [11C]ER-176) intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
Reconstruct the PET images and co-register with a T2-weighted MRI for anatomical reference.
-
Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum).
-
Calculate the standardized uptake value (SUV) for each ROI over time to generate time-activity curves.
-
Compare the SUV between TSPO KO and WT mice. A significantly lower SUV in KO mice indicates specific binding to TSPO.
-
Western Blot Analysis
-
Objective: To confirm the absence of TSPO protein in knockout tissues.
-
Materials: Brain tissue homogenates from TSPO KO and WT mice, primary antibody against TSPO, secondary antibody conjugated to HRP, and a loading control antibody (e.g., GAPDH or β-actin).
-
Procedure:
-
Prepare protein lysates from brain tissue of TSPO KO and WT mice.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-TSPO antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
In Vitro Binding Assay
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of the radioligand.
-
Materials: Brain tissue homogenates, the radioligand, and a non-radioactive competitor.
-
Procedure:
-
Incubate aliquots of brain homogenate with increasing concentrations of the radioligand.
-
For non-specific binding determination, incubate a parallel set of tubes with the addition of a high concentration of a non-radioactive competitor.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine Kd and Bmax.
-
Visualizations
Diagrams illustrating the experimental workflow and the underlying biological rationale are provided below.
Caption: Workflow for in vivo validation of a TSPO radioligand using knockout models.
Caption: Logical relationship demonstrating radioligand specificity in KO vs. WT models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain | Semantic Scholar [semanticscholar.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]
[11C]ER-176: A New Generation PET Ligand for Enhanced Neuroinflammation Imaging Across All Patient Genotypes
A significant advancement in the in-vivo assessment of neuroinflammation, the PET radioligand [11C]ER-176, demonstrates superior performance in imaging the 18 kDa translocator protein (TSPO), a key biomarker of glial cell activation. Notably, it overcomes a major limitation of previous radiotracers by providing reliable quantification across all human TSPO gene variants, positioning it as a more inclusive and potentially more sensitive tool for researchers and drug development professionals.
This guide provides an objective comparison of [11C]ER-176 with the established standards in TSPO PET imaging, supported by experimental data.
Performance Comparison with Standard of Care TSPO PET Ligands
The utility of PET ligands for TSPO is benchmarked by their ability to provide a high specific signal (binding to TSPO) with low non-specific binding, and their performance across a known genetic variation in the TSPO gene (rs6971). This polymorphism results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Second-generation tracers often fail to produce a reliable signal in LABs.
[11C]ER-176, a third-generation ligand, is an analog of the first-generation tracer --INVALID-LINK---PK11195.[1][2] It has been developed to offer improved imaging characteristics over its predecessors.[3][4][5]
Table 1: Quantitative Comparison of TSPO PET Ligands
| Ligand Generation | Ligand | Binding Potential (BPND) in High-Affinity Binders (HABs) | Binding Potential (BPND) in Low-Affinity Binders (LABs) | Key Limitations |
| First-Generation | --INVALID-LINK---PK11195 | 0.8 | Not significantly affected by genotype[6][7] | Low signal-to-noise ratio, high non-specific binding[7][8] |
| Second-Generation | [11C]PBR28 | 1.2[9] | Very low, often unquantifiable signal | Sensitive to rs6971 polymorphism, requiring genotyping[10][11][12] |
| Second-Generation | [11C]DPA-713 | 7.3[9] | Low signal | Sensitive to rs6971 polymorphism |
| Third-Generation | [11C]ER-176 | 4.2[2][9] | 1.4[2] | Lower BPND in HABs compared to some 2nd-gen ligands |
BPND (specific-to-non-displaceable ratio of distribution volumes) is a measure of specific binding to the target.
The TSPO Signaling Pathway in Neuroinflammation
Upregulation of TSPO on the outer mitochondrial membrane of activated microglia and astrocytes is a hallmark of the neuroinflammatory response. PET imaging with TSPO-binding radioligands allows for the in-vivo visualization and quantification of this response.
Caption: TSPO upregulation in activated glia as a target for PET imaging.
Experimental Protocols
The quantification of TSPO expression using [11C]ER-176 involves a rigorous experimental workflow to ensure data accuracy and reproducibility.
Key Experimental Workflow:
A typical clinical research study to evaluate a new TSPO PET ligand like [11C]ER-176 involves several key stages:
-
Subject Screening: Healthy volunteers and patient cohorts are recruited. For studies involving second-generation ligands, this includes genotyping for the rs6971 polymorphism to classify subjects as HABs, MABs, or LABs.[1] One of the key advantages of [11C]ER-176 is that it can be used without the need for prior genotyping, simplifying study logistics.[5][9]
-
Radioligand Synthesis: [11C]ER-176 is synthesized and purified according to established protocols, ensuring high radiochemical purity and molar activity suitable for human injection.[4]
-
PET Imaging:
-
Baseline Scan: Subjects receive an intravenous injection of [11C]ER-176, followed by a dynamic PET scan of the brain over a period of up to 120 minutes.[1]
-
Arterial Blood Sampling: To accurately model the ligand's kinetics, arterial blood is sampled throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma.[13]
-
Blocking Scan: To determine the non-displaceable binding, a separate PET scan is often performed in a subset of subjects (typically HABs) after administration of a non-radioactive TSPO ligand (e.g., XBD173) that blocks the specific binding sites.[1] This allows for the calculation of the specific-to-non-displaceable binding potential (BPND).
-
-
Data Analysis:
-
Image Reconstruction and Processing: PET data is reconstructed and co-registered with anatomical MRI scans for accurate region-of-interest analysis.
-
Kinetic Modeling: Time-activity curves from brain regions and the arterial input function are fitted to pharmacokinetic models to estimate the total distribution volume (VT) and subsequently the BPND.
-
Caption: Workflow for a comparative TSPO PET imaging study.
Logical Comparison: Generations of TSPO PET Ligands
The evolution of TSPO PET ligands has been driven by the need to overcome the limitations of earlier generations, primarily to improve the signal-to-noise ratio and to address the confounding effect of the TSPO gene polymorphism.
Caption: Evolution and comparison of TSPO PET ligand generations.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alternative strategies for the synthesis of [11C]this compound for PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [11C]PK11195-PET Brain Imaging of the Mitochondrial Translocator Protein in Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing and combining TSPO-PET tracers in tauopathies | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]
- 11. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
ER-176: A Comparative Analysis of Target Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
ER-176 has emerged as a significant third-generation radioligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation. Its clinical and research utility is underscored by its high binding affinity and improved selectivity profile compared to earlier generation compounds. This guide provides a comparative analysis of ER-176, focusing on its target selectivity, particularly in relation to the common genetic variation in TSPO, and discusses the available information on its broader cross-reactivity.
Executive Summary
ER-176 demonstrates high affinity for the 18 kDa translocator protein (TSPO). A key advantage of ER-176 over many second-generation TSPO radioligands is its relatively low sensitivity to the single nucleotide polymorphism rs6971 in the TSPO gene. This genetic variation leads to different binding affinities in the human population, complicating the interpretation of imaging data. While comprehensive cross-reactivity data for ER-176 against a broad panel of other receptors and enzymes are not extensively available in the public domain, its focused development as a PET radioligand has prioritized high selectivity for TSPO. This guide will compare ER-176 with other notable TSPO ligands, providing available data on their binding affinities and sensitivity to the TSPO polymorphism.
Comparison of TSPO Ligand Binding Affinity
The binding affinity of a radioligand to its target is a critical parameter for its effectiveness. The following table summarizes the binding potential (BPND), a measure of specific binding in the brain, for ER-176 and other commonly used TSPO PET radioligands.
| Radioligand | Binding Potential (BPND) in High-Affinity Binders (HABs) | Binding Potential (BPND) in Low-Affinity Binders (LABs) | Reference |
| 11C-ER176 | 4.2 ± 1.3 | 1.4 ± 0.8 | [1][2] |
| 11C-PBR28 | ~1.2 | Not reliably quantifiable | [1][2] |
| 11C-(R)-PK11195 | ~0.75 | ~0.75 | [3] |
Sensitivity to TSPO Genetic Polymorphism (rs6971)
The rs6971 polymorphism in the TSPO gene results in three genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Second-generation ligands, such as 11C-PBR28, show a marked decrease in binding in LABs, effectively excluding this portion of the population from studies. ER-176 exhibits significantly lower sensitivity to this polymorphism, allowing for more inclusive research.
| Radioligand | Ratio of Binding Affinity (HABs vs. LABs) | Implications | Reference |
| 11C-ER176 | ~3.0 (in vivo BPND ratio) | Enables quantification of TSPO in all genotypes | [4] |
| 11C-PBR28 | High (not reliably quantifiable in LABs) | Studies are often limited to HABs and MABs | [3] |
| 11C-(R)-PK11195 | ~1.0 | Low sensitivity, but lower signal-to-noise ratio | [3] |
Cross-Reactivity and Off-Target Binding
A crucial aspect of any drug or probe's safety and specificity is its potential to bind to unintended targets. Ideally, a comprehensive screening against a panel of receptors, ion channels, transporters, and enzymes would be performed to assess cross-reactivity.
Publicly available, comprehensive cross-reactivity screening data for ER-176 against a broad safety panel of off-targets were not identified during the literature review for this guide. The development of ER-176 has been highly focused on optimizing its properties as a selective TSPO PET radioligand.
The chemical scaffold of ER-176 is a quinazoline carboxamide. While various biological activities have been reported for compounds with this core structure, specific off-target effects cannot be directly inferred for ER-176 without dedicated experimental data.
Experimental Methodologies
The data presented in this guide are primarily derived from in vivo Positron Emission Tomography (PET) imaging studies in humans and non-human primates, as well as in vitro binding assays.
In Vivo PET Imaging and Quantification of Binding Potential (BPND)
-
Radioligand Administration: A tracer dose of the 11C-labeled radioligand (e.g., 11C-ER176) is administered intravenously to the subject.
-
PET Scanning: Dynamic PET scans are acquired over a period of time (typically 90-120 minutes) to measure the distribution of the radioligand in the brain.
-
Arterial Blood Sampling: To generate an input function, arterial blood samples are taken throughout the scan to measure the concentration of the radioligand in plasma.
-
Metabolite Analysis: Plasma samples are analyzed to distinguish the parent radioligand from its radioactive metabolites.
-
Kinetic Modeling: The time-activity curves from brain regions of interest and the metabolite-corrected arterial input function are fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT).
-
Determination of Non-Displaceable Binding (VND): VND, representing non-specific binding, is determined using a reference region devoid of the target or through a blocking study where a high dose of a non-radioactive ligand is administered to saturate the specific binding sites.
-
Calculation of BPND: The binding potential is calculated as BPND = (VT - VND) / VND.
Visualizations
Signaling Pathway Context: TSPO Function
Caption: Conceptual pathway of TSPO's role in cholesterol transport and cellular processes.
Experimental Workflow: Comparative PET Study
Caption: Simplified workflow for a comparative PET imaging study of TSPO ligands.
Conclusion
ER-176 represents a significant advancement in the development of PET radioligands for imaging TSPO. Its high binding affinity and, most notably, its reduced sensitivity to the common rs6971 genetic polymorphism make it a more versatile tool for studying neuroinflammation across the general population compared to second-generation ligands like 11C-PBR28. While comprehensive data on its cross-reactivity with a broad range of other potential targets is not publicly available, its characterization as a highly selective TSPO ligand is well-supported by the existing literature. For researchers and drug development professionals, ER-176 offers a more inclusive and reliable method for quantifying TSPO expression in the brain. Future publications of broader safety and selectivity panel data would be beneficial to fully complete the cross-reactivity profile of this promising imaging agent.
References
- 1. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Independent Validation of ER-176 Findings: A Comparative Guide to TSPO Radioligands for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PET radioligand ¹¹C-ER176 with alternative tracers for imaging the 18-kDa translocator protein (TSPO), a key biomarker of neuroinflammation. The findings related to ¹¹C-ER176's performance across different TSPO genotypes are presented alongside comparative data for other prominent radioligands, supported by experimental evidence.
Performance Comparison of TSPO PET Radioligands
The following table summarizes the key quantitative data for ¹¹C-ER176 and its main alternatives, ¹¹C-PBR28 and ¹¹C-(R)-PK11195. This data is crucial for researchers selecting the most appropriate radioligand for their neuroinflammation studies.
| Feature | ¹¹C-ER176 | ¹¹C-PBR28 | ¹¹C-(R)-PK11195 |
| Binding Potential (BPND) in High-Affinity Binders (HABs) | ~4.2 | ~1.2 | Variable, generally lower signal-to-noise |
| Binding Potential (BPND) in Mixed-Affinity Binders (MABs) | Higher than ¹¹C-PBR28 | Lower than ¹¹C-ER176 | Sensitive to genotype |
| Binding Potential (BPND) in Low-Affinity Binders (LABs) | ~1.4 | Not reliably quantifiable | Not reliably quantifiable |
| **Total Distribution Volume (VT) (ml/cm³) ** | 5.74 ± 1.54 | 4.43 ± 1.99 | Not directly compared, but generally lower than second-generation ligands |
| Metabolic Stability (% parent at 90 min) | 29.0 ± 8.3% | 8.8 ± 2.9% | Data not available from comparative studies |
| Genotype (rs6971) Sensitivity | Low in-vivo sensitivity, allowing imaging of all genotypes | High, problematic for low-affinity binders | High, problematic for low-affinity binders |
| Signal-to-Noise Ratio | High | High for HABs | Lower than second-generation ligands |
Experimental Protocols
Detailed methodologies are essential for the independent validation and replication of scientific findings. Below are the typical experimental protocols for PET imaging studies involving these TSPO radioligands.
Human PET Imaging Protocol for ¹¹C-ER176 and ¹¹C-PBR28 Head-to-Head Comparison:
-
Participants: Healthy volunteers are recruited and genotyped for the rs6971 polymorphism to classify them as high-affinity (HAB), mixed-affinity (MAB), or low-affinity binders (LAB).
-
Radioligand Administration: Participants receive an intravenous injection of ¹¹C-PBR28 in the morning, followed by an injection of ¹¹C-ER176 in the afternoon on the same day to allow for direct comparison.
-
PET Scanning: A dynamic 90-minute PET scan is performed for each radioligand.
-
Arterial Blood Sampling: A metabolite-corrected arterial input function is obtained through arterial blood sampling to accurately measure the concentration of the parent radioligand in the plasma over time.
-
Data Analysis: The brain's time-activity curves for each tracer are fitted using a two-tissue compartmental model to quantify the total distribution volume (VT). The binding potential (BPND) is then derived using VT and the non-displaceable distribution volume (VND) from the literature.
General Protocol for ¹¹C-(R)-PK11195 PET Imaging:
-
Participants: Subjects are recruited based on the specific pathology being studied (e.g., multiple sclerosis, chronic fatigue syndrome).
-
Radioligand Administration: An intravenous injection of ¹¹C-(R)-PK11195 is administered.
-
PET Scanning: Dynamic PET scans are typically acquired over 60 minutes.
-
Data Analysis: Quantification often involves a simplified reference tissue model (SRTM) due to the lack of a true reference region devoid of TSPO in the brain. In some cases, kinetic modeling with arterial input is also used. Nondisplaceable binding potential (BPND) values are determined using graphical analysis with a reference region like the cerebellum.
TSPO Signaling in Neuroinflammation
The translocator protein (TSPO) is located on the outer mitochondrial membrane of microglia and astrocytes. Its upregulation is a hallmark of neuroinflammation. The binding of a radioligand like ¹¹C-ER176 to TSPO allows for the visualization of this process. The following diagram illustrates a simplified signaling pathway associated with microglial activation and subsequent inflammatory response.
TSPO signaling pathway in activated microglia.
Experimental Workflow for Radioligand Comparison
The process of comparing PET radioligands involves a systematic workflow from participant selection to data analysis. The diagram below outlines the key steps in a head-to-head comparison study.
Workflow for head-to-head PET radioligand comparison.
A Head-to-Head Comparison: ARV-110 vs. siRNA for Androgen Receptor Knockdown
In the landscape of targeted protein modulation, both small molecule degraders and RNA interference have emerged as powerful tools for researchers. This guide provides a detailed comparison of two distinct modalities for reducing Androgen Receptor (AR) protein levels: the PROTAC® (PROteolysis TArgeting Chimera) ARV-110 and small interfering RNA (siRNA).
Initially, this guide was conceptualized to compare a compound designated "ER-176" with siRNA. However, a thorough review of the scientific literature revealed that ER-176 is not a protein knockdown agent but a PET (Positron Emission Tomography) radioligand for imaging the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation.[1][2][3][4][5] Consequently, a direct comparison of its protein knockdown efficacy with siRNA is not feasible.
To provide a valuable and accurate comparative analysis for researchers in the field of targeted protein degradation, we have substituted ER-176 with a well-characterized and clinically relevant small molecule protein degrader, ARV-110 . The target protein for this comparison is the Androgen Receptor (AR) , a key driver in prostate cancer.[6][7][8]
This guide will delve into the mechanisms of action, experimental protocols, and performance data of ARV-110 and siRNA in downregulating the Androgen Receptor, offering a comprehensive resource for scientists and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
ARV-110 and siRNA employ fundamentally different strategies to achieve the same goal: the reduction of Androgen Receptor protein levels.
ARV-110 , a PROTAC, is a heterobifunctional small molecule. One end of the molecule binds to the Androgen Receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the cell's natural protein disposal system, the proteasome.[6][9][10] This process is catalytic, meaning a single molecule of ARV-110 can induce the degradation of multiple AR protein molecules.[6][10]
siRNA , on the other hand, operates at the messenger RNA (mRNA) level. These short, double-stranded RNA molecules are designed to be complementary to the mRNA sequence of the target protein (in this case, AR). Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC then uses the siRNA as a guide to find and cleave the target AR mRNA, preventing it from being translated into protein.
Performance Data: A Quantitative Look at Knockdown Efficiency
The following table summarizes the quantitative data on the efficacy of ARV-110 and siRNA in reducing Androgen Receptor levels in the VCaP prostate cancer cell line.
| Parameter | ARV-110 | siRNA |
| Target | Androgen Receptor (AR) Protein | Androgen Receptor (AR) mRNA |
| Cell Line | VCaP | VCaP |
| Effective Concentration | DC50 of approximately 1 nM | 100 nM |
| Observed Effect | >90% AR degradation at 1 mg/kg in mouse xenograft models | Significant reduction in cell viability |
| Mechanism | Proteasomal Degradation | mRNA Cleavage |
Experimental Protocols
Below are detailed methodologies for key experiments involving ARV-110 and siRNA-mediated knockdown of the Androgen Receptor.
ARV-110 Treatment and Western Blot Analysis for AR Degradation
Objective: To determine the extent of Androgen Receptor degradation following treatment with ARV-110.
Materials:
-
VCaP cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ARV-110 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of ARV-110 (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Probe the same membrane with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control.
siRNA Transfection and qRT-PCR for AR mRNA Knockdown
Objective: To quantify the reduction in Androgen Receptor mRNA levels following siRNA transfection.
Materials:
-
VCaP cells
-
Complete growth medium
-
siRNA targeting Androgen Receptor
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ reduced-serum medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for AR and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed VCaP cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the AR siRNA or non-targeting control siRNA in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and primers for AR and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of AR mRNA, normalized to the housekeeping gene.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were created using the DOT language for Graphviz.
Caption: Mechanism of ARV-110-mediated degradation of the Androgen Receptor.
Caption: A typical experimental workflow for siRNA-mediated knockdown of a target gene.
Caption: A simplified diagram of the Androgen Receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Cell Culture and siRNA Transfection [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. horizondiscovery.com [horizondiscovery.com]
Comparative Analysis of ER-176 and its Fluorinated Analogs for TSPO PET Imaging
A comprehensive guide for researchers on the performance and characteristics of ER-176 and its six key analogs as radioligands for the 18-kDa translocator protein (TSPO), a key biomarker for neuroinflammation.
This guide provides a detailed comparative analysis of the promising third-generation TSPO radioligand, ¹¹C-ER176, and its six fluorine-containing analogs. The development of these analogs has been driven by the goal of creating an ¹⁸F-labeled TSPO positron emission tomography (PET) radioligand with potential for wider distribution and application in clinical research.[1][2][3] ¹¹C-ER176 itself is recognized for its high specific binding and favorable pharmacokinetic properties, showing a significant increase in binding potential compared to earlier generation radiotracers like ¹¹C-PBR28.[4]
The primary focus of this comparison is the in vivo performance of these radioligands, particularly their binding affinity and potential as PET imaging agents. The data presented is primarily derived from studies conducted in rhesus monkeys.[1][2][5]
Quantitative Performance Data
The following table summarizes the key quantitative data for ¹¹C-ER176 and its six fluorinated analogs. This data is crucial for comparing their efficacy as TSPO radioligands.
| Radioligand | Binding Affinity (Ki) Ratio (HABs/LABs) | Nondisplaceable Binding Potential (BPND) | Total Distribution Volume (VT/fP) (mL·cm⁻³) |
| ¹¹C-ER176 | 1.3 | 8.9 | ~120 |
| o-fluoro analog | 2.7 - 2.9 | 12.1 | 120 |
| m-fluoro analog | 2.7 - 2.9 | 8.1 | Not specified |
| p-fluoro analog | 2.7 - 2.9 | Not specified | Not specified |
| o-trifluoromethyl analog | 5.4 | Not specified | Not specified |
| m-trifluoromethyl analog | 2.0 | 11.7 | Not specified |
| p-trifluoromethyl analog | 0.8 | Not specified | Not specified |
| Data sourced from in vivo studies in monkeys and in vitro human brain tissue analysis.[1][6] | |||
| HABs: High-Affinity Binders; LABs: Low-Affinity Binders for the rs6971 polymorphism. | |||
| A lower Ki ratio indicates less sensitivity to the TSPO genotype. | |||
| A higher BPND indicates a better ratio of specific to nondisplaceable uptake. |
Experimental Protocols
The data presented in this guide is based on rigorous experimental protocols designed to evaluate the performance of these radioligands in vivo.
1. Radiosynthesis:
-
¹¹C-ER176 and Analogs: The fluorine-containing analogs of ER176 were labeled with ¹¹C at the tertiary amide group through ¹¹C-methylation of their respective N-desmethyl precursors.[1] The synthesis of ¹¹C-ER176 for human use has been optimized to be completed within 40 minutes, yielding a high molar activity.[4]
2. Animal Studies:
-
Subjects: In vivo experiments were conducted on healthy male rhesus monkeys.[2]
-
PET Imaging: PET imaging of the monkey brain was performed at baseline and after blockade with PK11195, a known TSPO ligand.[5] This allows for the determination of specific and nondisplaceable binding.
-
Data Acquisition: Dynamic 3-dimensional emission acquisitions were performed for 90-120 minutes following the injection of the radioligand.[7][8]
3. Kinetic Analysis:
-
Arterial Input Function: The concentration of the parent radioligand was measured from arterial blood samples to provide an arterial input function for kinetic modeling.[7]
-
Quantification of Uptake: Total TSPO binding was quantified as the total distribution volume (VT) corrected for the plasma free fraction (VT/fP) using Logan graphical analysis.[3][5] The ratio of specific to nondisplaceable uptake (BPND) was calculated using the Lassen plot.[5]
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of the context and methodology of this comparative analysis, the following diagrams are provided.
Discussion of Comparative Performance
The primary goal of developing these ER-176 analogs was to identify a suitable candidate for ¹⁸F-labeling, which offers a longer half-life than ¹¹C and is advantageous for broader clinical use. The comparative study in monkeys revealed several key findings:
-
High Binding Potential: All six of the fluorine-containing analogs demonstrated a good ratio of specific to nondisplaceable uptake (BPND) and stable total distribution volume (VT) over time, indicating a lack of significant radiometabolite accumulation in the brain.[1][3]
-
Top Performing Analogs: The o-fluoro, m-trifluoromethyl, and m-fluoro compounds were identified as the most promising candidates for future ¹⁸F-labeling.[1][6] The o-fluoro analog, in particular, exhibited the highest BPND of 12.1.[5]
-
Genotype Sensitivity: The binding of ¹¹C-ER176 is affected by the single nucleotide polymorphism rs6971 in the TSPO gene, which results in different binding affinities (high, mixed, and low-affinity binders).[4][7] However, ¹¹C-ER176 provides a sufficient signal for quantification even in low-affinity binders.[7] Among the analogs, the p-trifluoromethyl compound showed the smallest difference in binding affinity between high and low-affinity binders, with a ratio of 0.8.[6]
References
- 1. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unisa.it [iris.unisa.it]
On-Target Efficacy of ER-176: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ER-176's on-target performance against other translocator protein (TSPO) ligands. The following sections detail quantitative binding data, experimental methodologies, and visualizations of the associated signaling pathway and experimental workflow.
ER-176 is a second-generation radioligand designed to target the 18 kDa translocator protein (TSPO), a promising biomarker for neuroinflammation.[1] Its primary application is in Positron Emission Tomography (PET) imaging to visualize and quantify neuroinflammatory processes in the brain. This guide offers a comparative analysis of ER-176 with other notable TSPO ligands: the first-generation ligand (R)-PK11195 and other second-generation ligands PBR28 and DPA-713.
Quantitative Comparison of On-Target Effects
The on-target effects of ER-176 and its alternatives have been quantified through various in vitro and in vivo studies. The data below summarizes key binding affinity (Ki) and in vivo binding potential (BPND) values, providing a clear comparison of their performance.
| Ligand | Target | Ki (nM) | BPND (in High-Affinity Binders) | Key Characteristics |
| ER-176 | TSPO | ~1.4 (for High-Affinity Binders)[2] | 4.2[3] | Low sensitivity to the rs6971 single nucleotide polymorphism, allowing for effective imaging in a broader patient population.[3] |
| (R)-PK11195 | TSPO | ~9.3[4] | 0.8[3] | The prototypical TSPO radioligand, limited by a low signal-to-noise ratio.[3] |
| PBR28 | TSPO | ~4 (for High-Affinity Binders)[5] | 1.2[3] | Highly sensitive to the rs6971 polymorphism, limiting its use in a significant portion of the population.[3] |
| DPA-713 | TSPO | ~4.7[4] | 7.3[3] | Exhibits the highest binding potential but can be affected by radiometabolites that cross the blood-brain barrier.[3] |
Experimental Protocols
The following section outlines the methodology for a key experiment used to determine the on-target binding affinity of ligands like ER-176 to the translocator protein (TSPO).
In Vitro Competition Binding Assay for TSPO
This assay determines the binding affinity (Ki) of a test compound (e.g., ER-176) by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a tissue or cell preparation.
Materials:
-
Radioligand: [3H]PK11195 (a commonly used radiolabeled TSPO ligand)
-
Test Compounds: ER-176, (R)-PK11195, PBR28, DPA-713
-
Tissue Preparation: Brain mitochondrial fractions or cell lines expressing TSPO (e.g., U87 MG glioblastoma cells)
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH
-
Non-specific Binding Control: A high concentration of a non-radiolabeled TSPO ligand (e.g., unlabeled PK11195)
-
Scintillation Counter and Vials
-
Glass Fiber Filters
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the radioligand and test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions for the test compounds to generate a competition curve.
-
Incubation: In test tubes, combine the tissue/cell preparation, a fixed concentration of the [3H]PK11195 radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled competitor.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the TSPO signaling pathway and a typical experimental workflow for confirming on-target effects.
Caption: TSPO signaling pathway and the on-target action of ER-176.
References
- 1. Initial evaluation of 11C-DPA-713, a novel TSPO PET ligand, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, PBR28, DPA-713, and this compound—based on recent publications that measured specific-to-non-displaceable ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Evaluation of 11C-DPA-713, a Novel TSPO PET Ligand, in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Translocator Protein (TSPO) Ligands: ER-176, PK11195, and PBR28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent ligands for the Translocator Protein (TSPO): ER-176, PK11195, and PBR28. TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is a key biomarker for neuroinflammation and certain cancers. The "efficacy" of these ligands is evaluated based on their binding affinity to TSPO, a critical parameter for their application in molecular imaging and as potential diagnostic tools.
Comparative Efficacy: Binding Affinity of TSPO Ligands
The binding affinity of a ligand to its target is a primary indicator of its potency and specificity. In the context of TSPO ligands used for imaging, higher affinity (lower Ki or IC50 value) generally translates to a better signal-to-noise ratio. The following table summarizes the reported binding affinities of ER-176, PK11195, and PBR28 for TSPO. It is important to note that these values can vary depending on the cell line, tissue, and specific experimental conditions.
| Ligand | Target | Binding Affinity (Ki or IC50) | Cell Line/Tissue | Reference |
| ER-176 | TSPO | Not explicitly found in searches | --- | --- |
| PK11195 | TSPO | ~low nanomolar range | Various | [1][2] |
| PBR28 | TSPO | ~4 nM (High-affinity binders) | Human brain tissue | [1] |
Note: Direct comparative studies of ER-176's binding affinity against PK11195 and PBR28 in the same experimental setup were not available in the searched literature. The efficacy of ER-176 is primarily demonstrated through its successful use in PET imaging for visualizing TSPO.
Mechanism of Action and Signaling Pathway
TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. TSPO ligands, by binding to the protein, can modulate these functions. In the context of imaging, radiolabeled TSPO ligands accumulate in tissues with high TSPO expression, such as areas of neuroinflammation where microglia and astrocytes are activated.
Caption: Translocator Protein (TSPO) signaling in the mitochondrion.
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for TSPO
This protocol is a representative method for determining the binding affinity of a test compound (like ER-176) by measuring its ability to displace a known radiolabeled ligand (e.g., [3H]PK11195) from TSPO in a cell or tissue preparation.
1. Materials:
- Cell/Tissue Homogenate: Cells (e.g., C6 glioma) or brain tissue expressing TSPO.
- Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Radioligand: e.g., [3H]PK11195.
- Unlabeled Ligand (Competitor): The test compound (e.g., ER-176) at various concentrations.
- Non-specific Binding Control: A high concentration of an unlabeled TSPO ligand (e.g., PK11195).
- 96-well filter plates.
- Scintillation fluid and counter.
2. Procedure:
- Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration.
- Assay Setup: In a 96-well plate, add the following to each well:
- Binding buffer.
- A fixed concentration of radioligand (e.g., [3H]PK11195).
- Increasing concentrations of the unlabeled test compound.
- For total binding wells, add buffer instead of the test compound.
- For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the binding of a novel TSPO ligand using a competitive binding assay.
Caption: Workflow for a TSPO competitive binding assay.
Conclusion
ER-176, PK11195, and PBR28 are all valuable tools for studying TSPO. While PK11195 is a first-generation ligand and PBR28 is a widely used second-generation ligand, ER-176 represents a newer generation with promising imaging characteristics. The choice of ligand will depend on the specific research question, the imaging modality, and the biological system under investigation. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of ER-176 in terms of binding affinity and in vivo performance against other established TSPO ligands.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of ER-176
For Immediate Implementation by Laboratory Personnel
The proper disposal of ER-176, a next-generation PET radioligand for imaging the 18 kDa translocator protein (TSPO), is critical for ensuring laboratory safety and regulatory compliance. As ER-176 is a radiolabeled compound, typically with Carbon-11 ([¹¹C]ER-176) or Fluorine-18 ([¹⁸F]ER-176), its disposal must adhere to protocols for low-level radioactive waste. The primary method for managing waste from short-lived radionuclides like ¹¹C and ¹⁸F is "decay-in-storage."
This involves securely storing the radioactive waste for a sufficient period to allow its radioactivity to decay to background levels. A standard guideline is to store the waste for at least 10 half-lives. After this decay period, and upon confirmation with a radiation survey meter, the waste can be disposed of as non-radioactive chemical or biomedical waste, depending on its form.
Quantitative Data for ER-176 Disposal
The following table summarizes the essential quantitative data required for the decay-in-storage of ER-176 waste.
| Radionuclide | Half-Life | Minimum Storage for Decay (10 Half-Lives) |
| Carbon-11 (¹¹C) | 20.4 minutes | ~3.4 hours |
| Fluorine-18 (¹⁸F) | 109.8 minutes | ~18.3 hours (practically, 24 hours is often recommended)[1][2] |
Detailed Experimental Protocol for ER-176 Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of solid and liquid waste contaminated with ER-176. All procedures must be conducted by personnel with appropriate radiation safety training.[]
I. Waste Segregation and Collection
-
Initial Segregation : At the point of generation, separate ER-176 waste from all other non-radioactive laboratory waste.[4][5]
-
Solid Waste Collection :
-
Place all contaminated solid items (e.g., gloves, pipette tips, vials, absorbent paper) into a designated radioactive waste container.
-
This container must be clearly labeled with the universal radiation symbol, the radionuclide ([¹¹C] or [¹⁸F]), the date, and the responsible researcher's name.[6][7]
-
Use appropriate shielding (e.g., lead-lined containers) for the waste containers to minimize radiation exposure.[6]
-
-
Sharps Waste :
-
Liquid Waste Collection :
-
Collect aqueous liquid waste in a clearly labeled, durable, and leak-proof container (plastic is often preferred).
-
Do not mix incompatible chemicals in the same waste container.
-
For organic solvent waste containing ER-176, use a separate, appropriately rated container.
-
II. Decay-in-Storage Procedure
-
Secure Storage : Store the labeled radioactive waste containers in a designated, secure, and shielded area. This area should be marked with a "Caution - Radioactive Materials" sign.
-
Calculate Storage Time : Based on the radionuclide, store the waste for a minimum of 10 half-lives (see table above). It is common practice to allow for a slightly longer decay period, such as 24 hours for ¹⁸F, to ensure complete decay.[1][2][9]
-
Record Keeping : Maintain a detailed log for all stored radioactive waste. The log should include:
-
Radionuclide and estimated activity.
-
Date the waste was placed in storage.
-
The calculated date for when the material will have decayed to background levels.
-
Initials of the person placing the waste into storage.
-
III. Final Disposal
-
Radiation Survey : After the decay period, survey the waste container using a sensitive radiation detection meter (e.g., a Geiger-Müller counter).
-
The survey must be performed in a low-background area.
-
The readings from the waste must be indistinguishable from the background radiation level.[8]
-
-
Disposal of Surveyed Waste :
-
If Indistinguishable from Background :
-
Solid Waste : Once confirmed to be at background, the waste can be disposed of as regular laboratory waste (e.g., biohazardous or chemical waste, as appropriate for the non-radioactive components).
-
Liquid Waste : Low-level aqueous radioactive waste that is fully soluble or dispersible in water and has decayed to background may be discharged into a designated sanitary sewer system, followed by flushing with copious amounts of water.[8] Check institutional and local regulations for permissible quantities.
-
De-identification : Before final disposal, completely deface or remove all radioactive material labels and symbols from the containers.[6][8]
-
-
If Above Background :
-
If the waste still registers above background radiation levels, re-label it with the survey date and return it to the decay-in-storage area for an additional decay period. Re-survey before attempting disposal again.
-
-
Visual Workflow for ER-176 Disposal
Caption: Logical workflow for the safe disposal of ER-176 radioactive waste.
References
- 1. pafmj.org [pafmj.org]
- 2. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 7. youtube.com [youtube.com]
- 8. Specific Instruction for Medical Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Comprehensive Safety and Handling Protocol for ER-176
Disclaimer: No specific public information regarding the chemical "ER-176" is available. This guide is based on established best practices for handling potent, novel, or uncharacterized chemical compounds in a research and development environment. It is imperative to consult a substance-specific Safety Data Sheet (SDS) if one becomes available and to perform a thorough risk assessment before commencing any work.
This document provides essential safety, handling, and disposal information for a hypothetical potent research compound, designated ER-176, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Given the unknown nature of ER-176, it must be handled as a substance with high acute toxicity and potential for unknown long-term health effects. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion. Appropriate PPE is mandatory at all times when handling ER-176.
Table 1: Required Personal Protective Equipment (PPE) for ER-176
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloved) | Provides a barrier against dermal absorption. Double-gloving is recommended to prevent exposure from a single glove failure. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes and airborne particles. A face shield offers additional protection for the entire face. |
| Body Protection | A disposable, fluid-resistant lab coat or gown | Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated. |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) | Minimizes the risk of inhaling airborne particles, especially when handling the compound as a powder. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of ER-176
This protocol outlines the steps for safely preparing a stock solution of ER-176. All procedures involving the handling of solid ER-176 must be performed within a certified chemical fume hood or a similar ventilated enclosure.
Materials:
-
ER-176 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask with a stopper
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Labeled, sealable storage container (e.g., amber glass vial)
Procedure:
-
Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully add the calculated amount of ER-176 powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed ER-176 powder into the volumetric flask.
-
Add a portion of the DMSO to the flask, ensuring not to fill to the final volume.
-
Stopper the flask and gently swirl or vortex until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Add DMSO to the flask until the solution reaches the calibration mark.
-
Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Storage:
-
Transfer the stock solution to a properly labeled storage vial. The label should include the compound name (ER-176), concentration, solvent, date of preparation, and your initials.
-
Store the vial under the recommended conditions (e.g., -20°C, protected from light).
-
-
Decontamination:
-
Wipe down the spatula, work surface, and any other equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Operational and Disposal Plans
A clear plan for handling and disposal is crucial to maintain a safe laboratory environment.
Operational Workflow:
Caption: Workflow for Safe Handling of ER-176.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with ER-176 (e.g., gloves, weighing boats, pipette tips) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of ER-176 should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held ER-176 should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Spill Response
In the event of an uncontrolled release of ER-176, a swift and effective response is critical to ensure safety.[1]
Spill Response Decision Tree:
Caption: Decision-making for ER-176 Spill Response.
Immediate Actions for Any Spill:
-
Control and Contain: If safe to do so, take steps to prevent the spill from spreading.[1]
-
Communicate: Alert personnel in the immediate vicinity. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[1][2][3]
-
Clean-Up: For minor spills that you are trained to handle, use an appropriate spill kit. Ensure you are wearing the correct PPE.
-
Critique: After any spill, a review of the incident should be conducted to identify the cause and prevent future occurrences.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
